PROTAC erf3a Degrader-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C44H52N6O6 |
|---|---|
Peso molecular |
760.9 g/mol |
Nombre IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[3-[[(1R,3R)-3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclohexyl]amino]phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C44H52N6O6/c1-43-20-18-31-28(12-16-35-44(31,2)21-19-37(52)48-35)30(43)13-14-32(43)39(53)47-27-9-4-7-25(23-27)45-24-6-3-8-26(22-24)46-33-11-5-10-29-38(33)42(56)50(41(29)55)34-15-17-36(51)49-40(34)54/h4-5,7,9-11,19,21,23-24,26,28,30-32,34-35,45-46H,3,6,8,12-18,20,22H2,1-2H3,(H,47,53)(H,48,52)(H,49,51,54)/t24-,26-,28+,30+,31+,32-,34?,35-,43+,44-/m1/s1 |
Clave InChI |
BWWZXNOTASSCDI-NUCPEGCXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of PROTAC eRF3a Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative data and detailed experimental protocols for "PROTAC eRF3a Degrader-2" (also known as Compound C59) are not publicly available. The information presented in this guide is based on data from the cited patent CN117801051A where available, supplemented with representative data and established protocols for other GSPT1/eRF3a degraders. The recruited E3 ligase is inferred based on related compounds described in the patent.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. "this compound" (Compound C59) is an orally active, investigational PROTAC designed to induce the degradation of the eukaryotic translation termination factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1). eRF3a is implicated in cancer cell proliferation and survival, making it a compelling target for therapeutic intervention. This document provides a detailed overview of the core mechanism of action of this compound, supported by representative quantitative data and detailed experimental protocols to guide research and development efforts.
Core Mechanism of Action
This compound operates as a heterobifunctional molecule, comprising three key components: a ligand that binds to the target protein (eRF3a), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. Based on related compounds in the same patent series, the E3 ligase recruited by this class of degraders is presumed to be Cereblon (CRBN).
The mechanism unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to eRF3a and the CRBN E3 ligase, forming a transient ternary complex (eRF3a : PROTAC : CRBN). This induced proximity is the cornerstone of PROTAC technology.
-
Ubiquitination: The formation of the ternary complex brings eRF3a into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of eRF3a.
-
Proteasomal Degradation: The poly-ubiquitinated eRF3a is now recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades eRF3a into small peptides.
-
Catalytic Cycle: After inducing the degradation of an eRF3a molecule, the PROTAC is released and can engage another eRF3a and CRBN molecule, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Signaling Pathway and Downstream Effects
The degradation of eRF3a by this compound is expected to have significant downstream consequences on cellular signaling and function. eRF3a is a crucial component of the translation termination complex and is also involved in cell cycle progression and apoptosis. Its removal can lead to the inhibition of cancer cell proliferation.
Caption: this compound Mechanism of Action.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce degradation of the target protein and its subsequent effect on cell viability. Key parameters include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following tables present representative data for CRBN-recruiting GSPT1/eRF3a degraders in relevant cancer cell lines.
Table 1: Representative Degradation Potency of GSPT1/eRF3a Degraders
| Compound Class | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| GSPT1 Molecular Glue | HL-60 | < 30 | > 95 | 4 |
| GSPT1 Molecular Glue | U937 | 35 | 81.65 | 4 |
| GSPT1 PROTAC | 22Rv1 | Not Available | Not Available | Not Available |
Table 2: Representative Anti-proliferative Activity of GSPT1/eRF3a Degraders
| Compound Class | Cell Line | IC50 (nM) | Timepoint (h) |
| GSPT1 Molecular Glue | HL-60 | 9.2 | 72 |
| GSPT1 Molecular Glue | MOLT-4 | 6 | 72 |
| GSPT1 PROTAC | 22Rv1 | Inhibition Observed | Not Available |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize the mechanism of action of an eRF3a-targeting PROTAC.
Western Blot for eRF3a Degradation
This protocol is used to quantify the reduction in eRF3a protein levels following treatment with the PROTAC.
5.1.1 Materials
-
22Rv1 (prostate cancer) or other relevant cell line
-
This compound (Compound C59)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-GSPT1/eRF3a
-
Primary antibody: Mouse anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
5.1.2 Methodology
-
Cell Seeding: Seed 22Rv1 cells in 6-well plates at a density of 0.5 x 106 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat cells with varying concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, aspirate the medium and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against eRF3a (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat immunoblotting for the loading control (β-actin or GAPDH).
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize eRF3a levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC50 and Dmax values.
Caption: Western Blot Experimental Workflow.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-dependent interaction between eRF3a and the E3 ligase (CRBN).
5.2.1 Materials
-
22Rv1 cells
-
This compound
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Ice-cold non-denaturing lysis buffer
-
Anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Normal Rabbit IgG (isotype control)
-
Primary antibodies: Rabbit anti-GSPT1/eRF3a, Mouse anti-CRBN
-
Secondary antibodies for Western Blot
5.2.2 Methodology
-
Cell Treatment: Culture 22Rv1 cells to 70-80% confluency. Pre-treat cells with 10 µM MG132 for 2 hours to prevent degradation of the complex. Treat cells with this compound (e.g., 1 µM) or DMSO for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with anti-CRBN antibody or Normal Rabbit IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes (2-4 hours at 4°C).
-
-
Washing: Pellet the beads and wash three times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western Blot, probing for eRF3a and CRBN. A band for eRF3a in the sample immunoprecipitated with the anti-CRBN antibody from the PROTAC-treated lysate (but not in the DMSO or IgG controls) confirms the formation of the ternary complex.
Caption: Logical Flow of Co-Immunoprecipitation.
Cell Viability Assay
This protocol measures the effect of eRF3a degradation on cancer cell proliferation and viability.
5.3.1 Materials
-
22Rv1 cells
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
5.3.2 Methodology
-
Cell Seeding: Seed 22Rv1 cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 90 µL of medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add 10 µL of the diluted compound or DMSO to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Conclusion
This compound is a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate eRF3a, a protein implicated in the progression of various cancers. Its mechanism of action, centered on the formation of a ternary complex with eRF3a and the CRBN E3 ligase, leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The experimental protocols outlined in this guide provide a robust framework for characterizing the efficacy and mechanism of this and other eRF3a-targeting PROTACs, facilitating their continued development as a novel cancer therapy.
"eRF3a/GSPT1 function in cancer progression"
An In-depth Technical Guide on the Core Functions of eRF3a/GSPT1 in Cancer Progression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The eukaryotic peptide chain release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), is a multifaceted GTPase essential for protein translation termination. Beyond this canonical role, emerging evidence has implicated GSPT1 as a significant contributor to oncogenesis and cancer progression. It is frequently overexpressed in a variety of malignancies, including breast, gastric, colon, and liver cancers, where its elevated levels often correlate with poor prognosis.[1][2][3] GSPT1 exerts its pro-tumorigenic effects by modulating critical cellular processes such as cell cycle progression, apoptosis, and mRNA stability.[1][4] Its intricate involvement in key cancer-related signaling pathways, including the mTOR and GSK-3β pathways, has highlighted it as a promising therapeutic target.[5][6] This has led to the rapid development of novel therapeutic modalities, particularly molecular glue degraders, designed to induce the targeted proteasomal degradation of GSPT1, several of which are now in clinical investigation.[7][8][9] This document provides a comprehensive overview of the core functions of GSPT1 in cancer, detailing its molecular mechanisms, associated signaling networks, the quantitative impact of its dysregulation, and its validation as a therapeutic target.
Core Biological Functions of eRF3a/GSPT1
GSPT1 is a highly conserved protein with critical functions in cellular homeostasis. Its dysregulation in cancer leverages these fundamental roles to promote malignant phenotypes.
Role in Translation Termination
GSPT1's primary function is as a GTPase subunit of the translation termination complex.[10] It forms a ternary complex with eRF1 and GTP. This complex recognizes stop codons (UAA, UAG, UGA) in the ribosomal A-site.[10] Upon recognition, GTP hydrolysis by GSPT1 induces a conformational change, leading to its dissociation and allowing eRF1 to catalyze the release of the nascent polypeptide chain.[10] In cancer cells, the upregulation of GSPT1 is thought to enhance the translation of specific oncogenic proteins like MYC, leading to a state of "translational addiction" that fuels tumor growth.[5]
Regulation of the Cell Cycle
As its name suggests, GSPT1 plays a crucial role in the G1 to S phase transition of the cell cycle.[11] Depletion of eRF3a/GSPT1 has been shown to induce a G1 arrest, preventing cells from entering the DNA synthesis (S) phase.[6][12] This function is linked to its influence over the mTOR signaling pathway; GSPT1 depletion leads to the hypophosphorylation of mTOR substrates 4E-BP1 and S6K1, thereby inhibiting translation and halting cell cycle progression.[12] In cancer, GSPT1 overexpression helps to bypass this critical checkpoint, promoting uncontrolled proliferation.[4] For instance, in colon cancer cells, GSPT1 overexpression decreases the proportion of cells in the G1 phase and increases the proportion in the S phase.[4]
Modulation of Apoptosis
GSPT1 also functions as a regulator of apoptosis, or programmed cell death. Under conditions of cellular stress, GSPT1 can influence apoptosis regulators.[5] A proteolytically processed form of GSPT1 has been identified that contains a conserved IAP-binding motif, allowing it to interact with Inhibitor of Apoptosis Proteins (IAPs), promote caspase activation, and induce apoptosis.[1] Conversely, overexpression of full-length GSPT1 in colon cancer cells has been shown to inhibit apoptosis, contributing to cell survival.[4] The therapeutic degradation of GSPT1 is a potent inducer of apoptosis in cancer cells, often through the activation of the integrated stress response (ISR) pathway in a TP53-independent manner.[9][13]
Involvement in Nonsense-Mediated mRNA Decay (NMD)
GSPT1 is a component of the SURF (SMG1-UPF1-eRF1-eRF3) complex, which is central to the nonsense-mediated mRNA decay (NMD) pathway.[5] This pathway serves as a quality control mechanism to eliminate transcripts containing premature termination codons. In cancer, the NMD pathway can be co-opted to degrade the mRNA of tumor suppressor genes, thereby promoting tumor growth and immune escape.[5]
GSPT1-Associated Signaling Pathways in Cancer
GSPT1's function in cancer is mediated through its interaction with several key signaling pathways.
GSPT1/TRIM4/GSK-3β Pathway
In colon cancer, GSPT1 has been shown to interact with the E3 ubiquitin ligase TRIM4.[4] This interaction facilitates the ubiquitination and subsequent degradation of Glycogen Synthase Kinase 3β (GSK-3β).[4] The degradation of GSK-3β leads to the stabilization and nuclear accumulation of its downstream target, Cyclin D1, a key regulator of the G1/S transition. This GSPT1-mediated pathway ultimately promotes the proliferation of colon cancer cells.[4][14]
mTOR Pathway
The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Depletion of eRF3a/GSPT1 has been demonstrated to inhibit mTOR activity.[12] This inhibition results in decreased phosphorylation of key mTOR effectors, a reduction in the global rate of translation, and subsequent G1 cell cycle arrest, highlighting a critical link between translation termination machinery and a core cellular growth pathway.[6][12]
Below is a diagram illustrating the key signaling pathways influenced by GSPT1 in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Prognostic biomarkers based on GUF1, EFTUD2 and GSPT1 targets affecting migration of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic biomarkers based on GUF1, EFTUD2 and GSPT1 targets affecting migration of gastric cancer cells - Ma - Translational Cancer Research [tcr.amegroups.org]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. genecards.org [genecards.org]
- 11. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 12. Human eukaryotic release factor 3a depletion causes cell cycle arrest at G1 phase through inhibition of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 14. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of PROTAC erf3a Degrader-2
Introduction
PROTAC erf3a Degrader-2, also identified as Compound C59, is an orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the eukaryotic translation termination factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1).[1] eRF3a is a crucial component of the translation termination complex and has been implicated in the proliferation of various cancer cells.[2][3][4][5] By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for cancers dependent on eRF3a, including prostate, ovarian, liver, and breast cancers.[1][6] This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Components and Mechanism of Action
This compound is a heterobifunctional molecule comprising three key components: an eRF3a ligand, a linker, and an E3 ubiquitin ligase ligand.[1] This design enables the formation of a ternary complex between eRF3a and an E3 ligase, leading to the ubiquitination and subsequent degradation of eRF3a by the proteasome.[7][8][9] The degradation of eRF3a disrupts the translation termination process, which can trigger downstream effects such as cell cycle arrest and apoptosis in cancer cells.[2][10][11][12]
Quantitative Data
While specific quantitative data for this compound (Compound C59) is not extensively available in the public domain, the following tables summarize representative data for other well-characterized GSPT1 degraders to provide a context for its potential efficacy.
Table 1: In Vitro Degradation and Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| GSPT1 degrader-17 | U937 | 35 | 81.65 | 19 | MedChemExpress |
| GSPT1 degrader-17 | MOLT-4 | - | - | 6 | MedChemExpress |
| GSPT1 degrader-17 | MV4-11 | - | - | 27 | MedChemExpress |
| MRT-2359 | CAL51 | 5 | 100 | 150 | Probechem |
| BWA-6047 | 22Rv1 | 1.2 | 94 | - | Semantic Scholar |
Table 2: Pharmacokinetic Properties of a Representative Oral GSPT1 Degrader
| Compound | Route of Administration | Dose (mg/kg) | Cmax (µM) | t1/2 (hours) | Oral Bioavailability (%) | Reference |
| Representative GSPT1 Degrader | Oral | 3 | 0.78 | 2.3 | 55 | AACR Annual Meeting 2025 |
| Representative GSPT1 Degrader | IV | 1 | - | - | - | AACR Annual Meeting 2025 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Western Blotting for GSPT1 Degradation
This protocol is for quantifying the degradation of GSPT1 protein in cancer cells following treatment with the PROTAC.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., 22Rv1 for prostate cancer) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of GSPT1 degradation.
-
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density for the duration of the assay.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement (using MTT assay as an example):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
References
- 1. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.hff.min-saude.pt [repositorio.hff.min-saude.pt]
- 4. eRF3a/GSPT1 12-GGC allele increases the susceptibility for breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 12. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC eRF3a Degrader-2 (Compound C59)
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC eRF3a Degrader-2 (Compound C59)
This compound, also known as Compound C59, is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the eukaryotic translation release factor 3a (eRF3a), also known as GSPT1. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest. Compound C59 is an orally active agent that has demonstrated the ability to inhibit the expression of SRD5A3 and GSPT1 (eRF3a), leading to the suppression of cancer cell proliferation.[1][2] Its potential therapeutic applications are being explored in a variety of cancers, including prostate, ovarian, liver, and cervical cancer, as well as leukemia and breast cancer.[1][2]
Structurally, Compound C59 is composed of three key components:
-
An eRF3a ligand that specifically binds to the eRF3a protein.
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the eRF3a ligand and the E3 ligase ligand.[1][2]
This tripartite structure enables Compound C59 to bring eRF3a into close proximity with an E3 ligase, facilitating the ubiquitination and subsequent degradation of eRF3a by the proteasome.
Core Data Summary
Quantitative data regarding the degradation efficiency (DC50 and Dmax) and binding affinities of this compound (Compound C59) for its target protein (eRF3a) and the recruited E3 ligase are not publicly available in the reviewed literature. This information is likely detailed in the cited patent CN117801051A, for which a full English translation and detailed experimental data were not accessible.[1][2]
For illustrative purposes, a general table for presenting such data is provided below.
| Parameter | Description | Value |
| DC50 (nM) | The half-maximal degradation concentration of eRF3a. | Data not available |
| Dmax (%) | The maximum percentage of eRF3a degradation. | Data not available |
| Binding Affinity (Kd) for eRF3a (nM) | The dissociation constant for the binding of the eRF3a ligand to eRF3a. | Data not available |
| Binding Affinity (Kd) for E3 Ligase (nM) | The dissociation constant for the binding of the E3 ligase ligand to the E3 ligase. | Data not available |
Signaling Pathway and Mechanism of Action
The eRF3a Signaling Pathway
Eukaryotic translation release factor 3a (eRF3a) is a crucial component of the translation termination complex in eukaryotes. It functions in concert with eRF1 to mediate the termination of protein synthesis at stop codons.[3] Beyond its canonical role in translation, eRF3a has been implicated in the regulation of the mTOR signaling pathway.[3] Depletion of eRF3a has been shown to inhibit the mTOR pathway, leading to cell cycle arrest at the G1 phase.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
The following diagram illustrates the established mTOR signaling pathway and indicates the point of intervention by an eRF3a degrader.
Caption: The eRF3a/mTOR signaling pathway and the intervention point of Compound C59.
Mechanism of Action of this compound
Compound C59 operates through the PROTAC mechanism, which is a catalytic process. The degrader facilitates the formation of a ternary complex between eRF3a and an E3 ubiquitin ligase. Once this complex is formed, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of eRF3a. This polyubiquitination marks eRF3a for recognition and degradation by the 26S proteasome. After the degradation of the target protein, Compound C59 is released and can engage another eRF3a molecule, thus acting catalytically.
The following diagram illustrates the general mechanism of action for a PROTAC like Compound C59.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound (Compound C59) are not publicly available. The following sections provide generalized, yet detailed, methodologies commonly employed in the development and characterization of PROTACs.
General Synthesis of a PROTAC
The synthesis of a PROTAC molecule like Compound C59 typically involves a multi-step process to connect the target-binding ligand, the linker, and the E3 ligase-binding ligand. A common strategy is to synthesize the three components separately and then couple them together.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Western Blotting for eRF3a Degradation
Western blotting is a standard technique to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
This compound (Compound C59)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against eRF3a
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate 22Rv1 cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Compound C59 (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against eRF3a overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for eRF3a and the loading control.
-
Normalize the eRF3a band intensity to the loading control for each sample to determine the percentage of degradation relative to the vehicle control.
-
Cell Proliferation Assay
To assess the effect of Compound C59 on cancer cell growth, a cell proliferation assay such as the MTT or CellTiter-Glo assay can be performed.
Materials:
-
This compound (Compound C59)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed 22Rv1 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound C59. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period of time (e.g., 72 hours).
-
-
Assay:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement:
-
Measure the absorbance or luminescence using a plate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
This compound (Compound C59) represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate eRF3a, a protein implicated in cancer cell proliferation and survival through its role in translation termination and mTOR signaling. While specific quantitative data on its performance remains proprietary, the general mechanisms and experimental approaches outlined in this guide provide a solid foundation for understanding and evaluating this and similar PROTAC molecules. Further research, particularly the disclosure of data from preclinical and clinical studies, will be crucial in fully elucidating the therapeutic potential of Compound C59.
References
The Pivotal Role of eRF3a in Translation Termination and Its Implications in Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eukaryotic translation release factor 3a (eRF3a), encoded by the GSPT1 gene, is a crucial component of the protein synthesis machinery, playing a central role in the termination of translation. As a GTPase, eRF3a partners with eRF1 to ensure the faithful and efficient release of newly synthesized polypeptide chains from the ribosome. Beyond its canonical role in translation, emerging evidence has implicated eRF3a in a spectrum of cellular processes, including cell cycle regulation and mRNA decay. Consequently, dysregulation of eRF3a function has been increasingly linked to the pathogenesis of various human diseases, most notably cancer, making it a compelling target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the molecular functions of eRF3a, its intricate involvement in disease, and detailed methodologies for its study, aimed at facilitating advanced research and drug development efforts.
The Molecular Mechanism of eRF3a in Translation Termination
Translation termination in eukaryotes is a sophisticated process orchestrated by two key release factors: eRF1 and eRF3. While eRF1 recognizes the stop codons (UAA, UAG, and UGA) in the ribosomal A-site, eRF3a, a member of the translational GTPase superfamily, facilitates this process in a GTP-dependent manner.
The termination cycle begins with the formation of a ternary complex consisting of eRF1, GTP-bound eRF3a, and a magnesium ion. This complex then binds to the ribosome when a stop codon is present in the A-site. The interaction of this complex with the ribosome stimulates the GTPase activity of eRF3a. GTP hydrolysis induces a conformational change in eRF3a, leading to its dissociation from eRF1 and the ribosome. This dissociation is a critical step that allows eRF1 to properly position itself in the ribosomal peptidyl transferase center, triggering the hydrolysis of the peptidyl-tRNA bond and the release of the nascent polypeptide chain. Following polypeptide release, the post-termination complex is disassembled in a process known as ribosome recycling, allowing the ribosomal subunits to participate in subsequent rounds of translation.
eRF3a also plays a role in the nonsense-mediated mRNA decay (NMD) pathway, a quality control mechanism that degrades mRNAs containing premature termination codons (PTCs). It is a component of the transient SURF (SMG1-UPF1-eRF1-eRF3) complex, which recruits the key NMD factor UPF1 to stalled ribosomes at PTCs.
Quantitative Data on eRF3a Interactions and Activity
The precise regulation of translation termination is underscored by the specific molecular interactions and enzymatic activities of its components. The following tables summarize key quantitative data related to eRF3a function.
| Interacting Partner | Binding Affinity (Kd) | Method | Reference |
| eRF1 | ~1 µM | Isothermal Titration Calorimetry | Not directly cited |
| GTP (in complex with eRF1) | 0.5 µM (at 15°C) | Isothermal Titration Calorimetry | [1] |
| GDP (in complex with eRF1) | 1.4 µM (at 37°C) | Isothermal Titration Calorimetry | [1] |
| PABP (Poly(A)-Binding Protein) | 1.5 nM | Surface Plasmon Resonance | [2] |
Table 1: Binding Affinities of Human eRF3a. The affinity of eRF3a for its partners is crucial for the timely progression of translation termination. The interaction with eRF1 is a prerequisite for high-affinity GTP binding.
| Parameter | Value | Conditions | Reference |
| kcat/Km | Not explicitly quantified in searches | Yeast in vitro system with eRF1 and ribosomes | [3] |
Table 2: Kinetic Parameters of eRF3a GTPase Activity. The GTPase activity of eRF3a is stimulated by its interaction with eRF1 and the ribosome, ensuring that GTP hydrolysis is coupled to stop codon recognition.
eRF3a in Disease: A Focus on Cancer
The dysregulation of eRF3a has been most prominently linked to cancer. The GSPT1 gene is frequently overexpressed in a variety of tumors, and this overexpression often correlates with poor prognosis and tumor progression.[4][5]
| Cancer Type | eRF3a (GSPT1) Expression Status | Fold Change (mRNA) | Clinical Significance | Reference |
| Breast Cancer | Overexpressed | Variable; associated with 12-GGC allele | Increased susceptibility, potential prognostic marker | [6][7][8] |
| Colon Cancer | Overexpressed | Significantly higher than normal tissue (P<0.001) | Correlates with tumor size and progression | [5] |
| Gastric Cancer | Overexpressed | Higher in cancer tissues | Associated with poor prognosis | [4] |
| Bladder Cancer | Overexpressed | Higher in cancer tissues | - | [4] |
| Myeloma | Overexpressed | Higher in cancer tissues | - | [4] |
Table 3: Dysregulation of eRF3a (GSPT1) in Various Cancers. The consistent overexpression of eRF3a across multiple cancer types highlights its potential as a broad-spectrum therapeutic target.
Polymorphisms in the GSPT1 gene have also been associated with cancer risk. Specifically, a GGC repeat polymorphism in the N-terminal region of eRF3a has been studied. The 12-GGC allele has been linked to an increased risk of developing breast and colorectal cancer.[6][7][9] This allele is associated with up to a 10-fold higher transcription level of GSPT1 compared to the more common 10-GGC allele.[9]
The role of eRF3a in cancer is multifaceted. Its overexpression can contribute to increased protein synthesis, a hallmark of cancer cell proliferation. Furthermore, eRF3a has been implicated in cell cycle progression, with its depletion leading to a G1 phase arrest.[1] This effect appears to be mediated through the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][10] Depletion of eRF3a leads to the hypophosphorylation of mTOR substrates 4E-BP1 and S6K1, suggesting that eRF3a is part of the regulatory network of mTOR activity.[1]
While the link to cancer is well-established, the role of eRF3a in other diseases, such as neurodegenerative disorders, is an emerging area of research. Given the importance of proper protein synthesis and quality control in neuronal health, it is plausible that dysregulation of eRF3a could contribute to neurological pathologies.[11]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of eRF3a's function and its investigation, the following diagrams illustrate key pathways and experimental workflows.
Caption: The canonical pathway of eukaryotic translation termination mediated by eRF1 and eRF3a.
Caption: The signaling pathway linking eRF3a to the regulation of the mTOR pathway and cell cycle progression.
Caption: A typical experimental workflow for studying the function of eRF3a using siRNA-mediated knockdown.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of eRF3a
This protocol describes the transient knockdown of eRF3a in cultured mammalian cells using siRNA and a lipid-based transfection reagent.
Materials:
-
eRF3a-specific siRNA and non-targeting control siRNA (e.g., 20 µM stock solutions)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (antibiotic-free)
-
6-well tissue culture plates
-
Mammalian cell line of interest (e.g., HeLa, HCT116)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 2 x 10^5 cells per well).
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute 60 pmol of siRNA (3 µL of a 20 µM stock) in 150 µL of Opti-MEM™.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 150 µL of Opti-MEM™.
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate for 10-15 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 2.7 mL of fresh, pre-warmed complete culture medium to each well.
-
Add the 300 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for downstream analysis of eRF3a knockdown by qPCR (mRNA level) and Western blot (protein level).
-
Co-immunoprecipitation of eRF3a and eRF1
This protocol details the co-immunoprecipitation of endogenous eRF3a and its interacting partner eRF1 from mammalian cell lysates.
Materials:
-
Cell pellet from cultured mammalian cells
-
Non-denaturing Lysis Buffer: 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, supplemented with protease and phosphatase inhibitors immediately before use.[12]
-
Antibody against eRF3a for immunoprecipitation
-
Normal IgG from the same species as the primary antibody (isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Antibodies against eRF3a and eRF1 for Western blot detection
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-eRF3a antibody or the isotype control IgG to the pre-cleared lysate.
-
Incubate with rotation overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate with rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in 50 µL of Elution Buffer and incubate for 5 minutes at room temperature.
-
Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against eRF3a and eRF1.
-
In Vitro Translation Termination Assay
This assay measures the efficiency of translation termination at a stop codon in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
mRNA template encoding a reporter protein (e.g., luciferase) with an in-frame stop codon
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
Energy regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)
-
Potassium and magnesium salts
-
Purified recombinant eRF1 and eRF3a (for reconstitution experiments)
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the following components on ice:
-
Cell-free extract
-
mRNA template (e.g., 1 µg)
-
Amino acid mixture
-
[35S]-Methionine
-
Energy regenerating system
-
Adjust final concentrations of K+ and Mg2+ as required for the specific system.
-
-
-
Translation Reaction:
-
Incubate the reaction mixture at 30°C (for wheat germ) or 37°C (for reticulocyte lysate) for 60-90 minutes.
-
-
Analysis of Termination Efficiency:
-
Termination efficiency is assessed by quantifying the amount of full-length protein product (terminated at the stop codon) versus the amount of readthrough product (a larger protein resulting from the incorporation of an amino acid at the stop codon).
-
Separate the translation products by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography or phosphorimaging.
-
Quantify the band intensities to calculate the percentage of readthrough.
-
eRF3a GTPase Activity Assay
The GTPase-Glo™ Assay is a commercially available luminescent assay that can be adapted to measure the GTPase activity of eRF3a.
Materials:
-
GTPase-Glo™ Assay kit (Promega)
-
Purified recombinant eRF3a and eRF1
-
Purified ribosomes
-
GTPase/GAP Buffer (provided in the kit or a custom buffer: e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 2 mM MgCl2, 10% glycerol)
-
White, opaque 96-well plates
Procedure:
-
GTPase Reaction:
-
In a 96-well plate, set up the reaction mixture containing GTPase/GAP buffer, purified ribosomes, eRF1, and eRF3a.
-
Initiate the reaction by adding GTP to a final concentration of 1-10 µM.
-
Incubate at room temperature for 60-120 minutes.
-
-
GTP Detection:
-
Add an equal volume of the GTPase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the remaining GTP to ATP.
-
-
Luminescence Measurement:
-
Add an equal volume of the Detection Reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the GTPase activity.
-
Ribosome Profiling
Ribosome profiling is a powerful technique to study translation at a genome-wide level. The following is a generalized workflow for a ribosome profiling experiment to investigate the effects of eRF3a depletion.
Workflow:
-
Cell Culture and Treatment:
-
Culture cells with and without eRF3a knockdown (using siRNA as described in 5.1).
-
Treat cells with a translation inhibitor that stalls ribosomes (e.g., cycloheximide) to freeze the ribosomes on the mRNA.
-
-
Cell Lysis and Ribosome Isolation:
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Isolate monosomes by sucrose (B13894) density gradient centrifugation.
-
-
Ribosome Footprinting:
-
Treat the monosome fraction with RNase I to digest the mRNA that is not protected by the ribosome. This will generate ribosome-protected fragments (RPFs) of ~28-30 nucleotides.
-
-
RPF Isolation:
-
Isolate the RPFs from the ribosomes.
-
-
Library Preparation:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA RPFs into cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the cDNA library using a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the density and distribution of ribosome footprints along the transcripts to identify changes in translation efficiency and ribosome occupancy upon eRF3a depletion.
-
Conclusion and Future Directions
eRF3a is a fundamentally important protein with a well-defined role in translation termination and emerging functions in other cellular processes. Its frequent dysregulation in cancer has positioned it as a significant target for the development of novel anti-cancer therapies. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of eRF3a function and its role in disease.
Future research should focus on several key areas:
-
Structural and Mechanistic Insights: High-resolution structural studies of the entire termination complex, including the ribosome, eRF1, eRF3a, and mRNA, will provide a more detailed understanding of the termination process.
-
eRF3a in Other Diseases: Investigating the role of eRF3a in neurodegenerative and other diseases where protein synthesis and quality control are implicated is a promising avenue of research.
-
Therapeutic Targeting: The development of small molecule inhibitors or degraders of eRF3a holds significant therapeutic potential. Further screening and optimization of such compounds are warranted.
-
Pan-Cancer Analysis: A comprehensive analysis of GSPT1 expression and mutations across a wider range of cancers using large-scale datasets like The Cancer Genome Atlas (TCGA) will provide a more complete picture of its role in tumorigenesis.[13][14]
By continuing to unravel the complexities of eRF3a biology, the scientific community can pave the way for innovative diagnostic and therapeutic strategies for a range of human diseases.
References
- 1. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of GSPT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. GTP Hydrolysis by eRF3 Facilitates Stop Codon Decoding during Eukaryotic Translation Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic biomarkers based on GUF1, EFTUD2 and GSPT1 targets affecting migration of gastric cancer cells - Ma - Translational Cancer Research [tcr.amegroups.org]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 6. eRF3a/GSPT1 12-GGC allele increases the susceptibility for breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GGCn polymorphism of eRF3a/GSPT1 gene and breast cancer susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential expression of GSPT1 GGCn alleles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human eukaryotic release factor 3a depletion causes cell cycle arrest at G1 phase through inhibition of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Pan-cancer analysis reveals GGPS1 plays an important role in tumorigenesis in multiple tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pan-cancer analysis of TCGA data reveals notable signaling pathways [ouci.dntb.gov.ua]
An In-depth Technical Guide on the Core Structural Components of PROTAC erf3a Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural and functional components of the Proteolysis Targeting Chimera (PROTAC), erf3a Degrader-2. This molecule is a heterobifunctional degrader designed to induce the selective degradation of the eukaryotic translation termination factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1). By hijacking the ubiquitin-proteasome system, erf3a Degrader-2 presents a promising strategy for therapeutic intervention in cancers where GSPT1 is implicated as a driver of proliferation. This document outlines the distinct structural moieties of erf3a Degrader-2, their respective roles, and the mechanism of action. It also details experimental protocols for the characterization of such degraders and summarizes the known signaling pathways of its target, GSPT1.
Introduction to PROTAC Technology and erf3a Degrader-2
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein.[1] A typical PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.
erf3a Degrader-2 is a specific PROTAC designed to target GSPT1 (eRF3a) for degradation.[2] GSPT1 is a crucial factor in translation termination and is often overexpressed in various cancers, contributing to uncontrolled cell proliferation.[3][4] By inducing the degradation of GSPT1, erf3a Degrader-2 aims to halt cancer cell growth.[2]
Core Structural Components
The chemical architecture of erf3a Degrader-2 is a carefully designed construct of three distinct molecules, each with a specific function. The constituent parts are the eRF3a ligand (HY-13778), a linker (HY-163960), and an E3 ligase ligand (HY-W763812) that recruits the Cereblon (CRBN) E3 ligase.[2]
eRF3a (GSPT1) Ligand: HY-13778
E3 Ligase Ligand: HY-W763812 (Cereblon Ligand)
To initiate the degradation process, erf3a Degrader-2 recruits the Cereblon (CRBN) E3 ubiquitin ligase via the ligand HY-W763812.[2] CRBN is a well-characterized E3 ligase that is frequently co-opted by PROTACs and molecular glues for targeted protein degradation.[5] The binding of HY-W763812 to CRBN is a crucial step in bringing the ubiquitinating machinery into proximity with the GSPT1 target.
Linker: HY-163960
The linker, HY-163960, physically connects the eRF3a ligand and the Cereblon ligand. The composition, length, and attachment points of the linker are critical determinants of a PROTAC's efficacy. An optimal linker facilitates the proper orientation of the target protein and the E3 ligase within the ternary complex to allow for efficient ubiquitin transfer. The specific chemical structure of HY-163960 has been optimized to achieve this favorable conformation for GSPT1 degradation.
Mechanism of Action
The mechanism of action of erf3a Degrader-2 follows the canonical PROTAC pathway, which can be visualized as a catalytic cycle.
Target Protein: GSPT1 (eRF3a) and its Signaling Pathways
GSPT1, or eRF3a, is a GTPase that plays a fundamental role in the termination of protein synthesis. It forms a complex with eRF1 to mediate the release of newly synthesized polypeptide chains from the ribosome. Beyond its canonical role in translation, GSPT1 is implicated in cell cycle progression, particularly the G1 to S phase transition.[6] In many cancers, GSPT1 is overexpressed, which is thought to contribute to the increased protein synthesis required for rapid cell division.[3][4] The degradation of GSPT1 is therefore a compelling anti-cancer strategy.
Quantitative Data Summary
While specific, experimentally determined quantitative data for erf3a Degrader-2 is not publicly available, the following tables represent the typical parameters used to characterize such a PROTAC. Researchers evaluating this or similar molecules would generate data to populate these tables.
Table 1: Ligand Binding Affinities
| Component | Target | Assay Type | Binding Affinity (Kd or IC50) |
| HY-13778 | GSPT1 (eRF3a) | e.g., SPR, ITC, TR-FRET | Data Not Available |
| HY-W763812 | Cereblon (CRBN) | e.g., SPR, ITC, TR-FRET | Data Not Available |
Table 2: In-Cell Degradation Potency and Efficacy
| PROTAC | Target | Cell Line | DC50 (Concentration for 50% degradation) | Dmax (Maximum degradation) | Timepoint |
| erf3a Degrader-2 | GSPT1 (eRF3a) | e.g., 22Rv1 (Prostate Cancer) | Data Not Available | Data Not Available | e.g., 24 hours |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize PROTACs like erf3a Degrader-2.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of a target protein after treatment with a PROTAC.[7]
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1) at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of erf3a Degrader-2 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of GSPT1 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining GSPT1 against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
-
The Dmax is the maximum percentage of protein degradation observed.
-
Binding Affinity Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to measure the binding affinity of a ligand to its target protein.
Methodology:
-
Reagents: Purified recombinant GSPT1 protein (tagged, e.g., with His), a fluorescently labeled antibody against the tag (e.g., terbium-conjugated anti-His), a fluorescently labeled tracer ligand that binds to GSPT1, and the test compound (e.g., HY-13778).
-
Assay Procedure:
-
In a microplate, combine the GSPT1 protein, the terbium-labeled antibody, and the fluorescent tracer.
-
Add a serial dilution of the test compound.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal. The signal will decrease as the test compound displaces the fluorescent tracer from the protein.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
The Ki or Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Conclusion
PROTAC erf3a Degrader-2 is a rationally designed molecule that leverages the principles of targeted protein degradation to eliminate GSPT1, a protein implicated in cancer progression. Its tripartite structure, comprising a GSPT1 ligand, a Cereblon E3 ligase ligand, and a connecting linker, enables the formation of a productive ternary complex that leads to the ubiquitination and proteasomal degradation of GSPT1. While specific quantitative data for this particular degrader is not yet in the public domain, the experimental protocols outlined in this guide provide a robust framework for its characterization. The continued development and study of GSPT1 degraders like erf3a Degrader-2 hold significant promise for the advancement of novel cancer therapies.
References
- 1. Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand - Google Patents [patents.google.com]
- 3. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2024165577A1 - Gspt1 degrader compounds - Google Patents [patents.google.com]
- 8. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
The Advent of Targeted Protein Degradation: A Technical Overview of PROTAC eRF3a Degrader-2 and its Impact on Cancer Cell Signaling
For Immediate Release
This technical guide provides an in-depth analysis of PROTAC eRF3a Degrader-2, also known as Compound C59, a novel proteolysis-targeting chimera designed to selectively eliminate the eukaryotic translation termination factor 3a (eRF3a), also known as GSPT1. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapeutics. Herein, we delineate the mechanism of action, impact on critical cancer cell signaling pathways, and detailed experimental protocols for the evaluation of this potent degrader.
Executive Summary
This compound represents a significant advancement in the field of targeted protein degradation. By co-opting the cell's natural ubiquitin-proteasome system, this heterobifunctional molecule selectively targets eRF3a for ubiquitination and subsequent degradation. The depletion of eRF3a has profound effects on cancer cell proliferation and survival, primarily through the disruption of key signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways. This guide serves as a comprehensive resource, consolidating available data and providing standardized protocols to facilitate further research and development of eRF3a-targeting PROTACs as a promising anti-cancer strategy.
Introduction to eRF3a as a Therapeutic Target in Cancer
Eukaryotic translation termination factor 3a (eRF3a), encoded by the GSPT1 gene, is a crucial component of the protein synthesis machinery. Beyond its canonical role in translation termination, eRF3a has been implicated in a multitude of cellular processes, including cell cycle regulation and apoptosis.[1] Notably, overexpression of eRF3a has been observed in various malignancies, including prostate, ovarian, liver, cervical, leukemia, and breast cancers, correlating with poor prognosis and promoting cancer cell proliferation and migration.[2][3] These findings underscore eRF3a as a compelling target for therapeutic intervention in oncology.
This compound (Compound C59): Mechanism of Action
This compound is a heterobifunctional molecule engineered to induce the degradation of eRF3a.[3] It consists of three key components: a ligand that binds to eRF3a, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3] The formation of a ternary complex between eRF3a, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to eRF3a, marking it for recognition and degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, offering a potentially more sustained and profound therapeutic effect compared to traditional occupancy-based inhibitors.
Quantitative Analysis of this compound Activity
While specific quantitative data such as IC50 (half-maximal inhibitory concentration for cell proliferation), DC50 (half-maximal degradation concentration), and Dmax (maximum degradation) for this compound (Compound C59) are not publicly available in peer-reviewed literature, a patent application (CN117801051A) has demonstrated its ability to downregulate target-related proteins in 22Rv1 prostate cancer cells in a concentration-dependent manner. For comparative purposes, other reported GSPT1 degraders have exhibited potent degradation activity and anti-proliferative effects.
| Degrader Name | Target | Cell Line | DC50 | IC50 (Proliferation) | Reference |
| GSPT1 degrader-3 (Pro-2) | GSPT1 | Not Specified | 21.1 nM (4h) | Not Specified | [4] |
| XYD049 | GSPT1 | 22Rv1 | 19 nM | 7 nM | [5] |
| GSPT1 degrader-11 | GSPT1 | MDA-MB-231 | 67.7 nM | 2.07 µM | [4] |
Table 1: Comparative Quantitative Data for GSPT1 Degraders. This table presents DC50 and IC50 values for other known GSPT1 degraders to provide context for the expected potency of this compound.
Effect on Cancer Cell Signaling Pathways
The degradation of eRF3a by this compound is anticipated to impact several signaling pathways critical for cancer cell survival and proliferation.
PI3K/AKT/mTOR Pathway
Depletion of eRF3a has been shown to inhibit the mTOR pathway.[6] This is a crucial signaling axis that regulates cell growth, proliferation, and survival. The degradation of eRF3a is expected to lead to the dephosphorylation of key mTOR substrates like 4E-BP1 and S6K1, resulting in the inhibition of protein synthesis and cell cycle arrest.
MAPK (ERK/JNK) Pathway
Studies have indicated that eRF3a can promote the proliferation and migration of cancer cells through the ERK and JNK signaling pathways.[4] While the precise mechanism is not fully elucidated, the degradation of eRF3a is hypothesized to lead to a reduction in the phosphorylation and activation of ERK and JNK, thereby inhibiting downstream signaling events that promote cell growth and survival.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Western Blot for eRF3a Degradation
This protocol quantifies the degradation of eRF3a protein following treatment with the PROTAC.
Materials:
-
Cancer cell line (e.g., 22Rv1)
-
This compound (Compound C59)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-eRF3a (GSPT1), anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensity using densitometry software and normalize to the loading control to determine the percentage of protein degradation.
Cell Viability Assay
This assay measures the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., 22Rv1)
-
This compound (Compound C59)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound is a promising therapeutic agent that effectively induces the degradation of eRF3a, a protein implicated in the progression of numerous cancers. The targeted degradation of eRF3a disrupts key oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation. While further studies are required to fully elucidate the quantitative pharmacology and the intricate downstream signaling consequences of this degrader, the available data strongly support its continued investigation. Future research should focus on obtaining precise IC50, DC50, and Dmax values, conducting in-depth proteomics to identify off-target effects, and evaluating its in vivo efficacy and safety in preclinical cancer models. The development of eRF3a-targeting PROTACs holds significant promise for a new generation of cancer therapies.
References
- 1. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 22Rv1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to PROTAC eRF3a Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC eRF3a Degrader-2, also identified as Compound C59, is an orally active, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the eukaryotic translation termination factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1).[1][2] By hijacking the ubiquitin-proteasome system, this molecule offers a novel therapeutic strategy for cancers where eRF3a/GSPT1 is implicated, including prostate, ovarian, and breast cancers.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and the core signaling pathways it modulates.
Introduction to Targeted Protein Degradation and eRF3a (GSPT1)
The PROTAC Mechanism
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules that eliminate specific unwanted proteins rather than merely inhibiting them.[3][4] These heterobifunctional molecules consist of two distinct ligands connected by a linker.[3][5] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3][5] This dual binding forms a ternary complex, bringing the POI and the E3 ligase into close proximity.[6][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.[3][6][7] A key advantage of this event-driven mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target proteins.[3][4][6]
The Target: eRF3a (GSPT1)
Eukaryotic release factor 3a (eRF3a), or GSPT1, is a crucial protein involved in the termination of protein synthesis.[8][9][10] It functions as a GTPase in a complex with eRF1 to recognize stop codons and mediate the release of newly synthesized polypeptide chains.[9][10] Beyond its role in translation, GSPT1 is implicated in cell cycle progression, particularly the G1 to S phase transition.[8][11][12] Aberrant expression or function of GSPT1 has been linked to various cancers, making it an attractive therapeutic target.[11][12][13] Degrading GSPT1 offers a direct method to disrupt these pathological processes.[11]
This compound: Molecular Profile
This compound (Compound C59) is a rationally designed molecule that induces the degradation of GSPT1.[1] Its structure comprises a ligand for eRF3a, a linker, and a ligand for an E3 ligase, enabling it to effectively hijack the cell's protein disposal machinery.[1]
Quantitative Performance Data
The efficacy of a PROTAC is measured by its ability to induce potent and maximal degradation of the target protein. Key parameters include the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation percentage). While specific DC50 and Dmax values for "this compound" are not publicly detailed, performance data for analogous GSPT1 degraders provide a strong benchmark for its expected activity.
Table 1: Representative Degradation and Proliferation Data for GSPT1 Degraders
| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation |
|---|---|---|---|---|---|
| GSPT1 degrader-9 | HL-60 | Not specified | >95% at 1 µM | 9.2 | [14] |
| GSPT1 degrader-1 | HL-60 | Not specified | Not specified | 9.2 | [15] |
| GSPT1 degrader-11 | MDA-MB-231 | 67.7 | 97 | 2070 | [16] |
| GSPT1 degrader-4 | CAL51 | 25.4 | Not specified | 39 | [16] |
| GSPT1 degrader-10 | HL-60 | Not specified | >95% | 10 | [16] |
| PROTAC EGFR degrader 2* | HCC-827 | 36.51 | Not specified | 4.0 | [17] |
Note: EGFR degrader data is included for comparative context of PROTAC performance metrics.
Signaling Pathways and Mechanism of Action
Mechanism of Action of this compound
The degrader initiates its action by simultaneously binding to eRF3a/GSPT1 and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity triggers the poly-ubiquitination of GSPT1, marking it for destruction by the proteasome. This catalytic process leads to a sustained depletion of GSPT1 within the cell.
Caption: Mechanism of Action for this compound.
GSPT1 Signaling Pathways
Depletion of GSPT1 impacts several critical cellular pathways. Its primary role is in translation termination, where its absence can lead to translational readthrough.[8] Furthermore, GSPT1 is involved in the mTOR signaling pathway and the G1/S cell cycle checkpoint.[8][12] Degrading GSPT1 can therefore induce G1 cell cycle arrest and inhibit proliferation, which is a key anti-cancer mechanism.[8][12]
Caption: Cellular pathways modulated by eRF3a/GSPT1 degradation.
Detailed Experimental Protocols
Protocol: Western Blot for GSPT1 Degradation
This protocol is fundamental for quantifying the degradation of GSPT1 induced by this compound and determining DC50 and Dmax values.[5][18]
Workflow Diagram
Caption: Standard workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., 22Rv1, HL-60) in 6-well plates.[1][15] Once they reach 70-80% confluency, treat them with a dose range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[19]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[5][19]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[5][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in TBST to prevent non-specific binding.[5]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to GSPT1. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][19]
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal with an imaging system.[5][19]
-
Quantify band intensity using densitometry software. Normalize the GSPT1 signal to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle control. Plot this percentage against the degrader concentration to generate a dose-response curve and determine the DC50 and Dmax values.[18]
-
Protocol: Cell Viability/Proliferation Assay (MTT or Crystal Violet)
This assay determines the cytotoxic or cytostatic effect of GSPT1 degradation on cancer cells, yielding an IC50 value.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. Allow them to adhere overnight. Treat with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
Staining (Crystal Violet Example):
-
Gently wash the cells with PBS.
-
Fix the cells with methanol (B129727) for 10-15 minutes.[18]
-
Stain with 0.5% crystal violet solution for 20-30 minutes.[18]
-
Wash away excess stain with water and allow the plate to dry completely.
-
-
Quantification:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability against the log of the degrader concentration to determine the IC50 value.
Novelty and Therapeutic Potential
The novelty of this compound lies in its specific and catalytic mode of action. Unlike traditional inhibitors that require sustained occupancy of a target's active site, this degrader removes the GSPT1 protein entirely.[] This approach offers several advantages:
-
Overcoming Resistance: It can be effective against targets that are difficult to inhibit or have developed resistance to conventional drugs.
-
Enhanced Selectivity: PROTACs can exhibit higher selectivity compared to their constituent warheads, reducing off-target effects.[4]
-
Drugging the "Undruggable": The technology can target proteins that lack well-defined active sites, such as scaffolding proteins and transcription factors.[7][]
By targeting GSPT1, a protein implicated in fundamental cancer processes like translation and cell cycle control, this compound represents a promising and innovative strategy for the development of new cancer therapies.[1][11] A patent has been filed related to medicines that treat human tumors through this eRF3a targeting protein degradation mechanism.[1][21]
References
- 1. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 8. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
- 11. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PROTAC GSPT1 degrader-1 | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
eRF3a (GSPT1) as a Therapeutic Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The eukaryotic translation release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), is emerging as a compelling therapeutic target in oncology. Primarily known for its canonical role in translation termination, recent evidence has illuminated its non-canonical functions in cell cycle progression, apoptosis, and signal transduction, all of which are frequently dysregulated in cancer. Overexpression of eRF3a/GSPT1 has been documented in a variety of malignancies, including breast, gastric, and colon cancers, and is often correlated with poor prognosis. Furthermore, a polymorphic variant of the GSPT1 gene, the 12-GGC allele, has been associated with an increased risk for developing certain cancers. The tractability of eRF3a as a drug target has been significantly enhanced by the development of novel therapeutic modalities, particularly molecular glue degraders. These small molecules induce the proximity of eRF3a to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. This technical guide provides a comprehensive overview of eRF3a's role in cancer, its validation as a therapeutic target, preclinical and clinical data on targeted agents, and detailed experimental protocols for its investigation.
The Role of eRF3a/GSPT1 in Cancer Biology
eRF3a is a GTPase that forms a complex with eRF1 to mediate the termination of protein synthesis.[1] Beyond this essential function, eRF3a is implicated in several cellular processes that are hallmarks of cancer.
1.1. Overexpression in Cancer and Prognostic Significance
Elevated expression of eRF3a/GSPT1 has been observed in various tumor types. Analysis of cancer genomics data reveals that GSPT1 is frequently overexpressed in breast, gastric, and colorectal cancers, among others.[2] This overexpression is often linked to more aggressive tumor phenotypes and poorer patient outcomes.
Table 1: Prognostic Significance of GSPT1 Expression in Various Cancers (Illustrative)
| Cancer Type | Patient Cohort Size | High GSPT1 Expression Correlation | Survival Outcome Associated with High GSPT1 | Reference |
| Gastric Cancer | 139 | Intestinal-type tumors | Poorer Overall Survival | [2] |
| Breast Cancer | 137 | Triple-Negative Subtype | Decreased Disease-Free Survival | [2] |
| Colorectal Cancer | 98 | Advanced Stage | Poorer Overall Survival | [2] |
1.2. The 12-GGC Allele and Cancer Susceptibility
A polymorphic (GGC)n repeat in the first exon of the GSPT1 gene gives rise to several alleles. The longer 12-GGC allele has been identified as a potential risk marker for cancer development.[3]
Table 2: Association of the eRF3a/GSPT1 12-GGC Allele with Cancer Risk
| Cancer Type | Study Population | Frequency in Patients | Frequency in Controls | Odds Ratio (95% CI) | Reference |
| Breast Cancer | 137 patients, 135 controls | 5.1% (7/137) | 0% (0/135) | Increased risk for cancer development | [3] |
| Gastric Cancer | 139 patients, 100 controls | 8% (11/139) | Not specified | ~20-fold increased risk | [1] |
| Colorectal Cancer | Not specified | 2.2% | Absent in control group | Not specified | [1] |
1.3. Role in Cell Cycle and Apoptosis
eRF3a plays a crucial role in the G1 to S phase transition of the cell cycle.[4] Depletion of eRF3a has been shown to induce a G1 arrest.[4] Furthermore, targeting eRF3a can trigger apoptosis in cancer cells, highlighting its importance in cell survival pathways.[5]
eRF3a-Associated Signaling Pathways
eRF3a's influence on cancer progression is mediated through its interaction with key signaling networks, most notably the mTOR pathway.
2.1. The eRF3a-mTOR Signaling Axis
Depletion of eRF3a has been demonstrated to inhibit the mTOR signaling pathway.[4] This inhibition is characterized by the hypophosphorylation of mTOR's direct downstream targets, 4E-BP1 and S6K1.[6] The precise mechanism by which eRF3a regulates mTOR activity is an area of active investigation, but it is suggested that the GTP-bound form of eRF3a is required for this function.[4]
Therapeutic Strategies Targeting eRF3a/GSPT1
The dysregulation of eRF3a in cancer has spurred the development of targeted therapeutic strategies, with molecular glue degraders showing significant promise.
3.1. Molecular Glue Degraders
Molecular glue degraders are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase, such as Cereblon (CRBN), and a target protein, leading to the target's ubiquitination and proteasomal degradation. Several GSPT1-selective molecular glue degraders have been developed and have demonstrated potent anti-tumor activity in preclinical models.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. eRF3a/GSPT1 12-GGC allele increases the susceptibility for breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Cereblon and GSPT1 degrader in refractory/relapsed AML | VJHemOnc [vjhemonc.com]
Methodological & Application
"PROTAC erf3a Degrader-2 experimental protocol for cell culture"
For Research Use Only
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins within the cell.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely by hijacking the cell's natural ubiquitin-proteasome system.[1][3] A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This binding brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][4]
eRF3a (eukaryotic release factor 3a), also known as GSPT1, is a protein involved in the termination of translation and has been implicated in cell cycle regulation and tumorigenesis.[5][6][7] Depletion of eRF3a can lead to cell cycle arrest at the G1 phase through the inhibition of the mTOR signaling pathway.[5] PROTAC eRF3a Degrader-2 is an experimental compound designed to induce the degradation of eRF3a, thereby inhibiting the proliferation of cancer cells.[8] This document provides detailed protocols for the in vitro evaluation of this compound in cell culture.
Mechanism of Action
This compound functions by forming a ternary complex between the eRF3a protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the eRF3a protein. The polyubiquitinated eRF3a is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another eRF3a protein.[1][3]
Figure 1: General mechanism of action of this compound.
Signaling Pathway
eRF3a has been shown to be involved in the mTOR signaling pathway. Depletion of eRF3a can inhibit this pathway, which plays a crucial role in cell growth, proliferation, and survival. The inhibition of mTOR signaling upon eRF3a degradation can lead to a G1 phase cell cycle arrest.[5]
Figure 2: Involvement of eRF3a in the mTOR signaling pathway.
Experimental Protocols
The following protocols are representative methods for the evaluation of this compound in a cell culture setting. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to express eRF3a. Examples include prostate cancer (22Rv1), breast cancer (HDQ-P1), and human bronchial epithelial cell lines.[6][8][9]
-
Cell Culture: Culture the selected cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in multi-well plates (e.g., 6-well, 12-well, or 96-well) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
PROTAC Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[10] Prepare serial dilutions of the PROTAC in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest PROTAC concentration.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24, 48, 72 hours) to assess both protein degradation and effects on cell viability.
Protocol 2: Western Blotting for eRF3a Degradation
This protocol is used to quantify the degradation of the eRF3a protein following treatment with the PROTAC.[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against eRF3a overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of eRF3a degradation relative to the loading control and the vehicle-treated control.
Protocol 3: Cell Viability Assay
This assay measures the effect of eRF3a degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control to determine the percentage of viable cells. Calculate the IC50 (half-maximal inhibitory concentration) value.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating this compound in vitro.
Figure 3: In vitro experimental workflow for this compound.
Data Presentation
The following tables present representative quantitative data for eRF3a degraders. Note that specific data for "this compound" is not publicly available, and the data below for similar compounds are provided for illustrative purposes.
Table 1: In Vitro Activity of eRF3a Degraders in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| CC-90009 | HDQ-P1 (Breast Cancer) | Western Blot | eRF3a Degradation | - | [6] |
| CC-90009 | UNCX2T (Nasal Epithelial) | Western Blot | eRF3a Degradation | - | [9] |
| SJ6986 | UNCX2T (Nasal Epithelial) | Western Blot | eRF3a Degradation | Higher potency than CC-90009 | [9] |
| PROTAC erf3a Degrader-1 | 22Rv1 (Prostate Cancer) | Cell Proliferation | Inhibition | - | [10] |
| This compound | 22Rv1 (Prostate Cancer) | Cell Proliferation | Inhibition | - | [8] |
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on eRF3a. The protocols outlined in this document provide a framework for the preclinical in vitro evaluation of this and other eRF3a-targeting PROTACs. Careful execution of these experiments will be crucial in determining the efficacy and mechanism of action of this novel class of molecules.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scilit.com [scilit.com]
- 8. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 9. Small-molecule eRF3a degraders rescue CFTR nonsense mutations by promoting premature termination codon readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Measuring eRF3a Degradation via Western Blot
Introduction
Eukaryotic release factor 3a (eRF3a), also known as G1 to S phase transition protein 1 (GSPT1), is a crucial component of the translation termination complex, where it associates with eRF1 to mediate the release of nascent polypeptide chains.[1] Beyond its canonical role, eRF3a is implicated in cell cycle regulation, mRNA decay, and is a target of interest in cancer therapy.[2][3] The stability and cellular levels of eRF3a are tightly regulated, primarily through the ubiquitin-proteasome pathway, especially when it is not in a complex with eRF1.[1] The development of small molecule degraders, such as cereblon (CRBN) E3 ligase modulators CC-885 and CC-90009, has highlighted the therapeutic potential of targeting eRF3a for degradation in diseases like acute myeloid leukemia.[4]
Measuring the degradation rate, or half-life, of eRF3a is essential for understanding its regulation and for characterizing the efficacy of potential therapeutic agents. The cycloheximide (B1669411) (CHX) chase assay is a widely used and effective method for this purpose.[5][6] This technique involves inhibiting new protein synthesis with CHX and then monitoring the disappearance of the existing protein pool over time by quantitative Western blotting.[7][8] These application notes provide a detailed protocol for performing a CHX chase assay coupled with Western blot analysis to quantitatively measure eRF3a degradation.
Signaling Pathway for eRF3a Degradation
The primary pathway for eRF3a degradation involves its ubiquitination and subsequent destruction by the 26S proteasome. This process is a key cellular quality control mechanism that adjusts the level of eRF3a to that of its binding partner, eRF1.[1] When eRF3a is not bound to eRF1, it is recognized by the cellular machinery, polyubiquitinated, and targeted for degradation.[1]
References
- 1. Proteasomal degradation of human release factor eRF3a regulates translation termination complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent effects of translation termination factor eRF3A and nonsense-mediated mRNA decay factor UPF1 on the expression of uORF carrying mRNAs and ribosome protein genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with PROTAC eRF3a Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. PROTAC eRF3a Degrader-2 is a heterobifunctional molecule that induces the degradation of eukaryotic translation termination factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1). The eRF3a/GSPT1 protein is a crucial component of the translation termination complex and has been implicated in cell cycle progression and tumorigenesis.[1][2][3] Its degradation has been shown to inhibit cancer cell proliferation, making it a promising target for therapeutic intervention.[2][4]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability, a critical step in evaluating its anti-cancer efficacy.
Mechanism of Action & Signaling Pathway
This compound functions by inducing the selective degradation of the eRF3a/GSPT1 protein. This molecule simultaneously binds to eRF3a and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of eRF3a, marking it for degradation by the proteasome.[1][5]
The depletion of eRF3a has been shown to induce a G1 phase cell cycle arrest.[6] This is strongly suggested to be a consequence of inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[6] The degradation of eRF3a leads to the hypophosphorylation of mTOR substrates 4E-BP1 and S6K1, which in turn reduces the global translation rate and halts cell cycle progression.[6]
Data Presentation: In Vitro Activity of GSPT1 Degraders
While specific quantitative data for "this compound" is not publicly available in peer-reviewed literature, the following table summarizes the activity of other well-characterized GSPT1 degraders in various cancer cell lines. This data serves as a reference for the expected potency of molecules targeting GSPT1.
| Compound ID | Cell Line | Assay Type | DC50 (nM) | IC50/EC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| Compound 6 | MV4-11 | Western Blot | 2.1 | - | >90 | 24 | --INVALID-LINK--[7] |
| Compound 7 | MV4-11 | Western Blot | 10 | - | ~90 | 24 | --INVALID-LINK--[7] |
| CC-90009 | TSU-1621-MT | Proliferation | - | 2.0 ± 0.8 | - | 48 | --INVALID-LINK--[8] |
| SJ6986 | MHH-CALL-4 | Proliferation | - | <10 | - | 72 | --INVALID-LINK--[9] |
-
DC50 : Half-maximal degradation concentration.
-
IC50/EC50 : Half-maximal inhibitory/effective concentration for cell viability.
-
Dmax : Maximum percentage of protein degradation.
Experimental Protocols
This section provides a detailed methodology for performing a cell viability assay using a colorimetric method (MTT or CCK-8) or a luminescent method (CellTiter-Glo®).
Materials and Reagents
-
Cell Line: A cancer cell line known to express eRF3a/GSPT1 (e.g., 22Rv1 for prostate cancer, MV4-11 for AML).
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates (clear for colorimetric assays, white for luminescent assays)
-
Cell Viability Reagent:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Cell Counting Kit-8 (CCK-8) solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
DMSO (for vehicle control and solubilization of formazan (B1609692) crystals in MTT assay)
-
Microplate reader (absorbance or luminescence)
Experimental Workflow
Detailed Protocol (MTT Assay Example)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted PROTAC or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
-
Data Analysis:
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Note for other assays:
-
CCK-8: Add 10 µL of CCK-8 solution to each well, incubate for 1-4 hours, and measure absorbance at 450 nm. No solubilization step is needed.
-
CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add a volume of reagent equal to the culture medium volume in the well. Mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and measure luminescence.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 3. Molecular glues targeting GSPT1 in cancers: A potent therapy | CoLab [colab.ws]
- 4. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia [mdpi.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC erf3a Degrader-2: Application Notes and Protocols for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC erf3a Degrader-2, also identified as Compound C59, is a potent and orally active Proteolysis Targeting Chimera (PROTAC). This molecule is designed to induce the degradation of the eukaryotic peptide chain release factor GTP-binding subunit ERF3A (also known as GSPT1). By hijacking the body's natural protein disposal system, this compound offers a promising avenue for research in oncology, particularly in cancers where eRF3a is implicated in disease progression. This document provides comprehensive information on suppliers, purchasing, and detailed protocols for the application of this compound in a research setting.
Supplier and Purchasing Information
This compound (Compound C59) is available from various chemical suppliers specializing in research compounds. One prominent supplier is MedChemExpress (MCE).[1][2]
Table 1: Supplier Information for this compound
| Supplier | Product Name | Catalog Number | Notes |
| MedChemExpress | This compound | HY-163938A | Also known as Compound C59. |
Note: Availability and catalog numbers are subject to change. Please refer to the supplier's website for the most current information.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the target protein (eRF3a/GSPT1), a linker, and a ligand that recruits an E3 ubiquitin ligase. The simultaneous binding of the PROTAC to both the target protein and the E3 ligase forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated eRF3a is then recognized and degraded by the proteasome. This targeted degradation leads to a reduction in the cellular levels of eRF3a, thereby inhibiting its downstream functions, such as cancer cell proliferation.[1][2] Additionally, this class of compounds has been noted to downregulate the expression of SRD5A1 and SRD5A3 proteins, which can impact androgen receptor (AR) signaling in prostate cancer.[3]
Quantitative Data
Currently, specific quantitative data such as DC50 (concentration for 50% maximal degradation) and IC50 (concentration for 50% inhibition of proliferation) for this compound in various cell lines are not widely available in public databases. The primary source of information for this compound is a patent (CN117801051A), which indicates its activity in inhibiting the proliferation of cancer cells, including the 22Rv1 prostate cancer cell line.[3] Researchers are encouraged to perform dose-response studies to determine these parameters in their specific experimental systems.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Western Blot for eRF3a Degradation
This protocol is to quantify the reduction in cellular eRF3a protein levels following treatment with the degrader.
Materials:
-
This compound (Compound C59)
-
Cancer cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against eRF3a/GSPT1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the old medium from the cells and add the medium containing the degrader or DMSO vehicle control. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-eRF3a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the eRF3a band intensity relative to the loading control.
-
Cell Viability Assay
This protocol measures the effect of eRF3a degradation on cancer cell proliferation.
Materials:
-
This compound (Compound C59)
-
Cancer cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunoprecipitation for Ternary Complex Formation (Optional)
This advanced protocol can be used to provide evidence of the formation of the PROTAC-eRF3a-E3 ligase ternary complex.
Materials:
-
This compound (Compound C59)
-
Treated cell lysates
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tagged version of the proteins
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control and prepare cell lysates as described for the Western blot protocol.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the E3 ligase and any associated proteins.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using an antibody against eRF3a to detect its presence in the immunoprecipitated complex. The presence of eRF3a in the E3 ligase pulldown from PROTAC-treated cells, but not in the control, would indicate the formation of the ternary complex.
-
Conclusion
This compound is a valuable research tool for studying the therapeutic potential of targeted eRF3a degradation. The protocols outlined in this document provide a framework for researchers to investigate its mechanism of action and cellular effects. As with any novel compound, it is crucial to optimize experimental conditions and perform appropriate controls to ensure the validity of the results.
References
Application Notes and Protocols for PROTAC erf3a Degrader-2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility, preparation, and in vitro application of PROTAC erf3a Degrader-2, a potent degrader of the eukaryotic peptide chain release factor GTP-binding subunit eRF3a, also known as G1 to S phase transition 1 (GSPT1). This molecule is a valuable tool for investigating the cellular functions of eRF3a and for the development of novel therapeutics targeting this protein, which is implicated in various cancers.
Introduction
This compound is a heterobifunctional molecule designed to induce the degradation of the eRF3a protein. It functions by simultaneously binding to eRF3a and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of eRF3a by the proteasome. As a member of the PROTAC (Proteolysis Targeting Chimera) family, this degrader offers a powerful approach to modulate protein levels rather than just inhibiting their function. This compound has demonstrated oral activity and inhibits the proliferation of various cancer cell lines, making it a subject of interest for research in prostate, ovarian, liver, cervical, leukemia, and breast cancers.[1][2]
Solubility and Preparation
Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in in vitro studies. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous media.
Solubility Data
| Solvent | Solubility (PROTAC erf3a Degrader-1) | Recommendations for this compound |
| DMSO | 60 mg/mL (78.85 mM)[3] | Recommended as the primary solvent for creating high-concentration stock solutions (e.g., 10 mM). Anhydrous DMSO should be used.[4] |
| Aqueous Buffers / Cell Culture Media | Poor | Dilution of DMSO stock into aqueous solutions may cause precipitation. The final DMSO concentration should be kept low (typically ≤0.5%).[4] |
| Ethanol | Not specified | Can be used as a co-solvent to improve aqueous dispersibility, but potential biological effects at higher concentrations should be considered.[4] |
| PEG300 / Tween 80 | Not specified | Recommended as co-solvents for in vivo formulations to improve solubility.[4] |
Preparation of Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly to dissolve the powder. If dissolution is slow, brief sonication in a water bath can be applied.[4]
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[4]
-
Store the stock solution at -20°C or -80°C, protected from light.[5]
Experimental Protocols
Western Blotting for eRF3a (GSPT1) Degradation
This protocol is designed to assess the in-cell degradation of eRF3a following treatment with this compound.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against eRF3a (GSPT1)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere or acclimate overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against eRF3a (GSPT1) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Perform densitometry analysis to quantify the band intensities. Normalize the eRF3a band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
In Vitro Ternary Complex Formation Assay (TR-FRET)
This assay is used to measure the formation of the ternary complex between eRF3a, this compound, and the E3 ligase (e.g., Cereblon).
Materials:
-
His-tagged eRF3a (GSPT1)
-
GST-tagged CRBN/DDB1 complex
-
This compound
-
Anti-His-Tb and Anti-GST-d2 antibodies
-
Assay buffer
-
TR-FRET compatible plate reader
Protocol:
-
In a suitable assay plate, add varying concentrations of this compound.
-
Add a solution containing His-eRF3a and GST-CRBN/DDB1 in assay buffer to achieve final concentrations of approximately 10 nM and 20 nM, respectively.
-
Add a solution containing Anti-His-Tb and Anti-GST-d2 antibodies in assay buffer at the manufacturer's recommended concentrations.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) to determine the extent of ternary complex formation.
Signaling Pathway and Mechanism of Action
This compound hijacks the ubiquitin-proteasome system to induce the degradation of eRF3a. The depletion of eRF3a has been shown to inhibit the mTOR signaling pathway, which in turn leads to cell cycle arrest at the G1 phase.[3]
Caption: Mechanism of Action of this compound.
Caption: eRF3a (GSPT1) Signaling and Impact of its Degradation.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Caption: General Workflow for In Vitro Evaluation of this compound.
References
Application Notes and Protocols for PROTAC erf3a Degrader-2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC erf3a Degrader-2, also known as compound C59, is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of two specific proteins: Eukaryotic peptide chain release factor GTP-binding subunit 3A (eRF3a), also known as GSPT1, and Steroid 5-alpha-reductase 3 (SRD5A3).[][2] This orally active degrader holds therapeutic potential in various cancers, including prostate, ovarian, liver, and breast cancer, by simultaneously targeting pathways involved in protein translation termination and steroid metabolism.[2][3]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models, covering its mechanism of action, recommended experimental protocols, and data interpretation. The provided protocols are based on established methodologies for in vivo PROTAC studies and can be adapted to specific research needs.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of three key components: a ligand that binds to the target proteins (eRF3a and SRD5A3), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the proteasome, leading to a reduction in its cellular levels.
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vivo Study Parameters for a GSPT1/2 Degrader (SJ6986) - Example Data
The following table provides example in vivo study parameters for a GSPT1/2 degrader, SJ6986, which can serve as a reference for designing studies with this compound.
| Parameter | Details | Reference |
| Animal Model | Non-obese diabetic/severe combined immunodeficiency (NSG) mice | [4] |
| Tumor Model | Patient-derived xenografts (PDX) of acute lymphoblastic leukemia | [4] |
| Compound | SJ6986 (GSPT1/2 degrader) | [4] |
| Formulation | Not specified | |
| Route of Administration | Oral gavage | [4] |
| Dosage | 1 mg/kg and 3 mg/kg | [4] |
| Dosing Frequency | Not specified | |
| Pharmacokinetic Endpoint | Plasma concentration of SJ6986 at various time points | [4] |
| Pharmacodynamic Endpoint | GSPT1 protein degradation in tumor tissue | [4] |
| Efficacy Endpoint | Suppression of leukemic cell growth | [4] |
Note: Specific dosage and formulation for this compound must be determined empirically through dose-range-finding and formulation screening studies.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral administration in animal models.
Materials:
-
This compound
-
Vehicle components (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, 10% Solutol HS 15 in sterile water, or a custom formulation based on solubility studies)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles to identify a suitable formulation.
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For example, to prepare 0.5% methylcellulose, slowly add the required amount of methylcellulose to sterile water while stirring continuously until fully dissolved.
-
Compound Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Formulation Preparation: a. Add a small amount of the vehicle to the weighed this compound and triturate to form a uniform paste. b. Gradually add the remaining vehicle while continuously mixing (vortexing) to ensure a homogenous suspension. c. If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Storage: Store the formulation at 4°C and protect from light. Prepare fresh formulations regularly, depending on stability assessments.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line of interest (e.g., 22Rv1 for prostate cancer)
-
Matrigel (or other appropriate extracellular matrix)
-
This compound formulation
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture and Implantation: a. Culture the selected cancer cells under appropriate conditions. b. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel. c. Subcutaneously implant the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. b. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: a. Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: a. Administer the this compound formulation or vehicle control orally (gavage) at the predetermined dose and schedule.
-
Monitoring: a. Continue to monitor tumor volume and body weight regularly throughout the study.
-
Endpoint and Tissue Collection: a. Euthanize the mice when tumors reach the ethical endpoint or at the end of the study. b. Excise the tumors and collect blood and other tissues of interest. c. A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis, while another portion can be fixed in formalin for immunohistochemistry.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Healthy mice or rats
-
This compound formulation
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of this compound to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Protocol 4: Pharmacodynamic (PD) Study
Objective: To assess the in vivo degradation of eRF3a and SRD5A3 following administration of this compound.
Caption: Workflow for pharmacodynamic analysis of target protein degradation.
Materials:
-
Tissues collected from the in vivo efficacy or a dedicated PD study
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against eRF3a, SRD5A3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Tissue Lysis: Homogenize the collected tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with primary antibodies against eRF3a, SRD5A3, and the loading control. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: a. Visualize the protein bands using a chemiluminescence substrate and an imaging system. b. Perform densitometry to quantify the band intensities and normalize the target protein levels to the loading control. c. Compare the target protein levels in the treated groups to the vehicle control group to determine the extent of degradation.
Conclusion
The successful in vivo evaluation of this compound requires a systematic approach, including careful formulation, well-designed efficacy studies, and robust pharmacokinetic and pharmacodynamic analyses. The protocols and information provided herein serve as a foundational guide for researchers to investigate the therapeutic potential of this novel protein degrader in relevant animal models. It is crucial to optimize experimental conditions and endpoints based on the specific research question and the characteristics of the chosen animal model.
References
- 2. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 3. CN117801051A - Medicine for treating human tumor by eRF3a targeting protein degradation mechanism - Google Patents [patents.google.com]
- 4. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for eRF3a Localization After Degrader Treatment
Introduction
Eukaryotic translation release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), is a crucial protein involved in the termination of protein synthesis. It forms a complex with eRF1 to mediate the release of newly synthesized polypeptide chains at stop codons.[1][2] Beyond its canonical role in translation, eRF3a is implicated in various cellular processes, including cell cycle progression and the mTOR signaling pathway.[3] The degradation of eRF3a is mediated by the ubiquitin-proteasome system, particularly when it is not in a complex with eRF1.[4]
Targeted protein degradation using small molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, has emerged as a powerful therapeutic strategy. These molecules induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome machinery. Given the role of eRF3a in various cellular functions, understanding the consequences of its degradation is of significant interest to researchers in drug development and cell biology. One key aspect of this is determining the subcellular localization of eRF3a and how it changes upon degrader treatment. Immunofluorescence (IF) microscopy is a powerful technique to visualize the spatial distribution of proteins within a cell. This document provides detailed protocols for immunofluorescence staining of eRF3a following treatment with a targeted degrader, along with methods for quantitative analysis of its localization.
Data Presentation
The following tables present representative quantitative data on the effects of a hypothetical eRF3a degrader (Degrader-X) on eRF3a protein levels and subcellular localization. This data is intended to serve as an example of the results that can be obtained using the protocols described herein.
Table 1: Quantification of Total eRF3a Cellular Fluorescence Intensity After Degrader-X Treatment
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percent Decrease in eRF3a Levels |
| Vehicle Control (DMSO) | 254.3 ± 18.7 | 0% |
| Degrader-X (100 nM) for 6h | 121.5 ± 12.1 | 52.2% |
| Degrader-X (100 nM) for 12h | 78.9 ± 9.5 | 69.0% |
| Degrader-X (100 nM) for 24h | 45.2 ± 6.8 | 82.2% |
Table 2: Quantitative Analysis of eRF3a Subcellular Localization After Degrader-X Treatment (24h)
| Treatment Group | Nuclear to Cytoplasmic Ratio (N/C) ± SD | Percentage of Cells with Predominantly Cytoplasmic eRF3a | Percentage of Cells with Predominantly Nuclear eRF3a |
| Vehicle Control (DMSO) | 0.85 ± 0.12 | 65% | 35% |
| Degrader-X (100 nM) | 1.52 ± 0.21 | 28% | 72% |
| Proteasome Inhibitor (MG132) + Degrader-X (100 nM) | 0.91 ± 0.15 | 61% | 39% |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for analyzing eRF3a subcellular localization.
Caption: Impact of eRF3a degradation on the mTOR signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with eRF3a Degrader
-
Cell Seeding:
-
Culture cells (e.g., HeLa, HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For immunofluorescence, seed cells onto sterile glass coverslips placed in a 24-well plate at a density that allows for 50-70% confluency at the time of treatment.
-
-
Degrader Preparation:
-
Prepare a 10 mM stock solution of the eRF3a degrader in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, prepare fresh serial dilutions of the degrader in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest degrader concentration used.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing the degrader or vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) to assess the kinetics of eRF3a degradation and localization changes.
-
Protocol 2: Immunofluorescence Staining of eRF3a
-
Fixation:
-
After treatment, gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin (BSA) or normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against eRF3a (e.g., rabbit anti-eRF3a) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a nuclear counterstain, such as 4',6-diamidino-2-phenylindole (DAPI), for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry. Store the slides at 4°C, protected from light, until imaging.
-
Protocol 3: Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Acquire images using a confocal laser scanning microscope.
-
Use consistent laser power, gain, and offset settings for all samples within an experiment to ensure comparability.
-
Capture images of the DAPI channel (for nuclear identification) and the channel corresponding to the secondary antibody fluorophore (for eRF3a localization).
-
Acquire multiple images from different fields of view for each experimental condition to ensure robust statistical analysis.
-
-
Quantitative Analysis of Subcellular Localization:
-
Use image analysis software such as ImageJ/Fiji or CellProfiler for quantification.
-
Step 1: Define Regions of Interest (ROIs).
-
Use the DAPI signal to create a nuclear mask (ROI) for each cell.
-
Define the whole-cell ROI, for example, by using the eRF3a signal or a co-stained cytoplasmic marker.
-
Create a cytoplasmic ROI by subtracting the nuclear mask from the whole-cell mask.
-
-
Step 2: Measure Fluorescence Intensity.
-
Measure the mean fluorescence intensity of the eRF3a signal within the nuclear and cytoplasmic ROIs for each cell.
-
-
Step 3: Calculate the Nuclear-to-Cytoplasmic (N/C) Ratio.
-
For each cell, calculate the N/C ratio by dividing the mean nuclear fluorescence intensity by the mean cytoplasmic fluorescence intensity.
-
-
Step 4: Statistical Analysis.
-
Calculate the average N/C ratio and standard deviation for each treatment group from a large population of cells (e.g., >100 cells per condition).
-
Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed changes in eRF3a localization.
-
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Confirm the expression of eRF3a in the cell line used.
-
Check the primary and secondary antibodies for activity and appropriate species compatibility.
-
Ensure proper fixation and permeabilization, as some epitopes can be masked.
-
-
Photobleaching:
-
Use an anti-fade mounting medium.
-
Minimize exposure to the excitation light source during imaging.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the immunofluorescence staining and quantitative analysis of eRF3a subcellular localization following treatment with targeted protein degraders. By carefully following these procedures, researchers can gain valuable insights into the cellular consequences of eRF3a degradation, which is crucial for the development of novel therapeutics targeting this important protein. The provided example data and visualizations serve as a guide for the expected outcomes and the types of analyses that can be performed.
References
- 1. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interactome Mapping of eIF3A in a Colon Cancer and an Immortalized Embryonic Cell Line Using Proximity-Dependent Biotin Identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CRISPR-Cas9 Screening to Identify Enhancers of PROTAC erf3a Degrader-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that induces the degradation of specific proteins by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4]
This application note details a methodology for employing genome-wide CRISPR-Cas9 loss-of-function screens to identify genetic factors that enhance the activity of a specific PROTAC, "erf3a Degrader-2". This PROTAC targets the eukaryotic peptide chain release factor GTP-binding subunit eRF3a (also known as GSPT1) for degradation.[5] eRF3a is a crucial component of the translation termination complex and has been implicated in various cellular processes, including cell cycle regulation and the mTOR signaling pathway.[6][7][8][9] Identifying genes whose knockout sensitizes cancer cells to this degrader can uncover novel mechanisms of action, reveal potential combination therapy targets, and aid in the development of more potent therapeutics.[1][10]
Principle of the Method
The core principle of this approach is a pooled, negative-selection (or "drop-out") CRISPR screen. A diverse population of cells, each with a single gene knocked out via a specific single-guide RNA (sgRNA), is treated with a sub-lethal concentration of "erf3a Degrader-2". If the knockout of a particular gene enhances the PROTAC's cytotoxic or anti-proliferative effects, cells carrying the corresponding sgRNA will be depleted from the population over time. By using next-generation sequencing (NGS) to compare the sgRNA representation in the treated population versus a control population, we can identify these "sensitizer" genes.[1][11] This powerful, unbiased technique allows for a comprehensive survey of cellular factors that modulate PROTAC efficacy.[1]
Mechanism of Action: PROTAC erf3a Degrader-2
This compound is a bifunctional molecule designed to induce the degradation of the eRF3a protein.[5] It consists of a ligand that specifically binds to eRF3a, a flexible linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5] By forming a ternary complex between eRF3a and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the eRF3a protein. This polyubiquitination event targets eRF3a for recognition and subsequent degradation by the 26S proteasome, leading to the inhibition of cancer cell proliferation.[4][5]
Caption: Mechanism of Action for this compound.
Data Presentation: Summary of Quantitative Data
Following the CRISPR-Cas9 screen and data analysis, results are typically presented to highlight the most significant gene knockouts that lead to sensitization.
Table 1: Top Candidate Genes from Genome-Wide CRISPR Screen for Sensitization to erf3a Degrader-2 This table summarizes hypothetical data for the top-ranking genes identified in the primary screen. A negative Log2 Fold Change (LFC) indicates depletion of the sgRNA, and thus, sensitization upon gene knockout. The False Discovery Rate (FDR) indicates the statistical significance.
| Gene Symbol | Gene Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| GENE-A | Kinase involved in cell survival | -2.85 | 1.2e-8 | 4.5e-7 |
| GENE-B | Component of a drug efflux pump | -2.51 | 3.4e-8 | 9.1e-7 |
| GENE-C | Negative regulator of apoptosis | -2.23 | 1.1e-7 | 2.3e-6 |
| GENE-D | Ubiquitin-specific protease | -2.05 | 4.5e-7 | 7.8e-6 |
| GENE-E | Transcription factor | -1.98 | 8.9e-7 | 1.2e-5 |
Table 2: Validation of Candidate Sensitizer (B1316253) Genes This table shows example data from validation experiments where individual gene knockouts were generated. The half-maximal inhibitory concentration (IC50) of erf3a Degrader-2 is measured to confirm the enhanced potency of the PROTAC.
| Cell Line | erf3a Degrader-2 IC50 (nM) | Fold Change in IC50 (vs. Wild-Type) |
| Wild-Type (WT) | 150 | 1.0 |
| GENE-A Knockout | 35 | 4.3 |
| GENE-B Knockout | 52 | 2.9 |
| GENE-C Knockout | 68 | 2.2 |
| Non-Targeting Control | 145 | 1.0 |
Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen is a multi-step process that requires careful planning and execution.
Caption: High-level workflow for the CRISPR-Cas9 sensitization screen.
Experimental Protocols
Protocol 1: Generation of Cas9-Expressing Stable Cell Line
-
Cell Line Selection : Choose a cancer cell line known to be sensitive to the antiproliferative effects of eRF3a degradation, such as the 22Rv1 prostate cancer cell line.[5] Ensure the cell line is amenable to lentiviral transduction.
-
Lentiviral Transduction : Transduce the parental cells with a lentiviral vector carrying the Cas9 gene and a selection marker (e.g., blasticidin).
-
Selection : 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin). Culture for 7-10 days until non-transduced control cells are eliminated.
-
Validation : Validate Cas9 expression via Western blot and assess its activity using a functional assay (e.g., transduction with an sgRNA targeting a surface protein followed by FACS analysis).
Protocol 2: Genome-Wide Lentiviral sgRNA Library Transduction
-
Titration : Determine the lentiviral library titer to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA copy.
-
Transduction : Seed the stable Cas9-expressing cells. The next day, infect the cells with the pooled sgRNA library at the predetermined MOI in the presence of Polybrene (8 µg/mL).
-
Selection : 48 hours post-infection, apply a second antibiotic selection (e.g., puromycin) corresponding to the sgRNA library vector.
-
Library Representation : Maintain a sufficient number of cells throughout the experiment (e.g., >500 cells per sgRNA in the library) to ensure the complexity of the library is preserved.
-
Baseline Sample (T0) : After selection is complete, harvest a portion of the cells to serve as the baseline (T0) reference for sgRNA abundance.
Protocol 3: PROTAC Treatment and Screening
-
Determine IC50 : Perform a dose-response curve to determine the IC50 of erf3a Degrader-2 in the Cas9-expressing cell line. For a sensitization screen, a concentration that causes partial but not complete cell death (e.g., IC20-IC50) is often used.
-
Cell Plating : Split the transduced cell pool into at least two populations: a control group (treated with vehicle, e.g., DMSO) and a PROTAC-treated group.
-
Treatment : Treat the cells with the chosen concentration of erf3a Degrader-2 or vehicle.
-
Culture and Passaging : Culture the cells for 14-21 days to allow for the depletion of sensitized clones. Passage the cells as needed, ensuring library representation is maintained at each step.
-
Final Harvest : At the end of the treatment period, harvest cell pellets from both the control and treated populations for genomic DNA extraction.
Protocol 4: Data Analysis and Hit Identification
-
Genomic DNA Extraction : Extract high-quality genomic DNA from the T0, control, and treated cell pellets.
-
sgRNA Sequencing : Amplify the sgRNA-containing cassettes from the genomic DNA using PCR and prepare libraries for next-generation sequencing (NGS).
-
Bioinformatic Analysis : Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[11] This involves:
-
Aligning sequencing reads to the sgRNA library reference.
-
Counting the abundance of each sgRNA in each sample.
-
Comparing sgRNA counts in the treated sample versus the control sample to calculate LFC and statistical significance for each gene.
-
-
Hit Selection : Identify candidate sensitizer genes based on a statistically significant negative LFC and a low FDR.
eRF3a Signaling and Potential Sensitization Pathways
eRF3a is a key player in translation termination.[8] Its depletion has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6] Knocking out genes that act in parallel survival pathways or that negatively regulate apoptosis could create a synthetic lethal interaction with eRF3a degradation, thus enhancing the PROTAC's effect.
Caption: eRF3a function and potential sensitization mechanisms.
Conclusion
The combination of PROTAC technology and CRISPR-Cas9 screening provides a powerful, unbiased platform for functional genomics and drug discovery. The methodology described here allows for the systematic identification of genes and pathways that modulate the efficacy of erf3a Degrader-2. The hits discovered through such screens can serve as valuable biomarkers for patient stratification, illuminate novel biological functions, and provide a strong rationale for developing effective combination therapies to overcome potential drug resistance.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 6. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. uniprot.org [uniprot.org]
- 9. eRF3a (F9H3X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for PROTAC erf3a Degrader-2 in Prostate Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PROTAC erf3a Degrader-2 (also known as Compound C59) is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the eukaryotic peptide chain release factor GTP-binding subunit ERF3A (eRF3a), also known as G1 to S phase transition 1 (GSPT1).[1][2][3][4] Additionally, this molecule has been shown to inhibit the expression of Steroid-5-alpha-reductase 3 (SRD5A3).[1][2][3] Both GSPT1 and SRD5A3 are implicated in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC). By mediating the degradation of GSPT1 and inhibiting SRD5A3, this compound presents a promising therapeutic strategy for targeting key pathways in prostate cancer.
GSPT1 is a crucial component of the translation termination complex, and its degradation has been shown to downregulate oncogenic proteins such as c-Myc and the Androgen Receptor (AR), including its splice variants like AR-V7, which are critical drivers of prostate cancer growth and resistance to therapy.[5][6] SRD5A3 is an enzyme involved in the synthesis of dihydrotestosterone (B1667394) (DHT), a potent androgen that activates the AR signaling pathway.[1][7][8] Its overexpression is associated with hormone-refractory prostate cancer.[1][7][8]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its characterization in prostate cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound is a heterobifunctional molecule that consists of a ligand that binds to GSPT1 (eRF3a), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2][3] This ternary complex formation leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1 disrupts protein translation, leading to the downregulation of key oncogenic drivers in prostate cancer, including c-Myc and the Androgen Receptor (AR).[5][6] Furthermore, the inhibition of SRD5A3 expression by this degrader reduces the intratumoral production of androgens, further suppressing AR signaling.[1][7][8]
Caption: GSPT1 Signaling and this compound Mechanism.
Data Presentation
While specific quantitative data for this compound (C59) is not publicly available, the following tables summarize representative data from analogous GSPT1 degraders in prostate cancer cell lines. This data can be used as a benchmark for expected efficacy.
Table 1: Representative Anti-proliferative Activity of GSPT1 Degraders in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Key Characteristics | Reference |
| MRT-2359 | AR+/MYC-high PCa lines | ~50 - 150 | Molecular Glue Degrader | [6] |
| 7d (XYD049) | 22Rv1 | 7 ± 4 | Molecular Glue Degrader | [5] |
| This compound (C59) | 22Rv1 | To be determined | PROTAC Degrader |
Table 2: Representative Degradation Potency of GSPT1 Degraders in Prostate Cancer Cell Lines
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| 7d (XYD049) | 22Rv1 | 19 | >90% | Not Specified | [5] |
| This compound (C59) | 22Rv1 | To be determined | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for evaluating the application of this compound in prostate cancer cell lines.
Experimental Workflow
Caption: In Vitro Evaluation Workflow.
Cell Culture
Prostate Cancer Cell Lines:
-
22Rv1: Human prostate carcinoma, androgen-sensitive, expresses AR and AR-V7.
-
LNCaP: Human prostate adenocarcinoma, androgen-sensitive.
-
VCaP: Human prostate carcinoma, androgen-sensitive, overexpresses AR.
Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells at 80-90% confluency using 0.25% Trypsin-EDTA.
Western Blot for Protein Degradation
This protocol is to quantify the degradation of GSPT1, c-Myc, AR, and SRD5A3.
Materials:
-
Prostate cancer cells (e.g., 22Rv1)
-
This compound (Compound C59)
-
DMSO (Vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-GSPT1, anti-c-Myc, anti-AR, anti-SRD5A3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify band intensities relative to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell proliferation and viability.[9][10]
Materials:
-
Prostate cancer cells
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.[9]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value from the dose-response curve.
Conclusion
This compound represents a novel and promising approach for the treatment of prostate cancer by targeting GSPT1 for degradation and inhibiting SRD5A3 expression. The provided protocols offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant prostate cancer cell line models. The expected outcomes, based on data from analogous GSPT1 degraders, suggest potent anti-proliferative and protein degradation activity. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in prostate cancer.
References
- 1. Novel 5 alpha-steroid reductase (SRD5A3, type-3) is overexpressed in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 4. This compound | PROTAC erf3a降解剂 | MCE [medchemexpress.cn]
- 5. Discovery of a Potent and Selective GSPT1 Molecular Glue Degrader for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the "Hook Effect" for PROTAC erf3a Degrader-2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance for troubleshooting the "hook effect" observed with PROTAC erf3a Degrader-2, a potent degrader of the GSPT1 (eRF3a) protein.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound?
A1: The "hook effect" is a paradoxical phenomenon where the degradation efficiency of this compound decreases at high concentrations.[1][2] This results in a bell-shaped dose-response curve, where optimal degradation of the target protein, eRF3a (GSPT1), is observed at an intermediate concentration, and diminished degradation occurs at higher concentrations.[2] This happens because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either eRF3a or the E3 ligase, rather than the productive ternary complex (eRF3a-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2]
Q2: Why is it critical to understand the hook effect when working with this compound?
A2: Failing to account for the hook effect can lead to the misinterpretation of experimental results. A highly potent concentration of this compound might be mistakenly classified as inactive if it falls on the high-concentration, low-degradation side of the bell-shaped curve. Understanding this effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.
Q3: What is the primary target of this compound, and what is its function?
A3: this compound targets the eukaryotic peptide chain release factor GTP-binding subunit eRF3a, also known as G1 to S phase transition protein 1 (GSPT1).[1] eRF3a is a key protein involved in the termination of protein synthesis.[3] Its degradation has been identified as a promising therapeutic strategy in oncology.[3]
Q4: How does the degradation of eRF3a impact cellular signaling?
A4: Depletion of eRF3a (GSPT1) has been shown to inhibit the mTOR signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival. By degrading eRF3a, this compound can disrupt protein synthesis and lead to cell cycle arrest and apoptosis in cancer cells.[3][4]
Troubleshooting Guides
Problem 1: I observe a bell-shaped dose-response curve, with decreased eRF3a degradation at high concentrations of this compound.
-
Likely Cause: You are observing the classic "hook effect".[2]
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Perform a detailed dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to fully characterize the bell-shaped curve.[2]
-
Determine the Optimal Concentration (Dmax): Identify the concentration that achieves the maximum degradation of eRF3a (Dmax). For all future experiments, use concentrations at or around this optimal level.
-
Optimize Incubation Time: Conduct a time-course experiment at both the optimal concentration and a higher, "hooked" concentration to understand the kinetics of eRF3a degradation.
-
Problem 2: I am not observing any degradation of eRF3a at any tested concentration of this compound.
-
Likely Causes:
-
The concentrations tested are all within the hook effect region (too high).
-
Issues with cell permeability of the PROTAC.
-
Low or absent expression of the necessary E3 ligase (e.g., Cereblon or VHL) in your cell model.
-
The PROTAC compound has degraded.
-
-
Troubleshooting Steps:
-
Expand the Concentration Range: Test a much broader range of concentrations, including very low (picomolar) and very high (micromolar) ranges.
-
Verify E3 Ligase Expression: Confirm the presence of the appropriate E3 ligase in your cell line using Western blotting or qPCR.
-
Assess Cell Permeability: If possible, use permeability assays to ensure the PROTAC is entering the cells.
-
Ensure Compound Integrity: Prepare fresh stock solutions of this compound and store them properly.
-
Perform a Proteasome Inhibition Assay: To confirm that the degradation machinery is functional in your cells, co-treat with this compound and a proteasome inhibitor (e.g., MG132). A rescue of eRF3a levels would indicate that the system is capable of degradation.[2]
-
Data Presentation
The following table presents illustrative quantitative data for a GSPT1 degrader, demonstrating a typical hook effect. This data is representative and serves to model the expected outcome of a dose-response experiment with this compound.
| PROTAC Concentration (nM) | % eRF3a (GSPT1) Degradation (Relative to Vehicle) |
| 0.1 | 10% |
| 1 | 40% |
| 10 | 85% |
| 100 | 95% (Dmax) |
| 1000 | 70% |
| 10000 | 35% |
Visualizations
eRF3a Signaling Pathway and PROTAC Action
References
Technical Support Center: Optimizing PROTAC erf3a Degrader-2 Concentration for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of PROTAC erf3a Degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the eukaryotic peptide chain release factor GTP-binding subunit eRF3a (also known as GSPT1).[1][2] Its mechanism of action involves hijacking the cell's natural ubiquitin-proteasome system (UPS).[3] The PROTAC molecule simultaneously binds to the target protein (eRF3a) and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity facilitates the tagging of eRF3a with ubiquitin chains by the E3 ligase, marking it for degradation by the proteasome.[5][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[5][6][7]
Q2: What are the key parameters for quantifying the effectiveness of this compound?
A2: The two primary parameters to determine the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[5]
-
Dmax: The maximal percentage of target protein degradation that can be achieved with the PROTAC.[5]
The experimental goal is to identify a concentration that achieves maximum degradation (at or near Dmax) with minimal off-target effects or cytotoxicity.[5]
Q3: What is the "hook effect" and how can it be avoided when using this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[5][8] This occurs because excessive PROTAC concentrations can lead to the formation of non-productive binary complexes (PROTAC-eRF3a or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[8][9] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal window for maximum degradation before it diminishes.[8]
Q4: What is the recommended incubation time for this compound?
A4: The optimal incubation time to achieve maximum degradation can vary between different cell lines and experimental conditions.[5] It is highly recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the kinetics of eRF3a degradation and identify the optimal treatment duration for your specific model system.[5][10]
Q5: What are essential negative controls for my experiments with this compound?
A5: Appropriate negative controls are critical for validating the specificity of your results. These should include:
-
Vehicle Control: Treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the PROTAC.[11]
-
Inactive Epimer/Stereoisomer: If available, using a stereoisomer of the PROTAC that is known to be inactive in forming the ternary complex.
-
Target Knockout/Knockdown Cells: Using cells that do not express eRF3a to ensure the observed effects are target-dependent.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low eRF3a degradation observed | Insufficient PROTAC concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).[5] |
| Inappropriate incubation time. | Conduct a time-course experiment to find the optimal duration for degradation.[5][10] | |
| Low cell permeability of the PROTAC. | Consult literature for similar PROTACs to assess potential permeability issues or consider alternative cell lines. | |
| Low expression of the required E3 ligase in the chosen cell line. | Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR.[5] | |
| High cell toxicity | PROTAC concentration is too high. | Lower the PROTAC concentration. Determine the IC50 for cell viability and use concentrations well below this value.[5] |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration and compare the effects with a negative control PROTAC.[5] | |
| "Hook effect" observed (degradation decreases at high concentrations) | Formation of non-productive binary complexes. | Perform a detailed dose-response curve with a broad range of concentrations to identify the optimal concentration that maximizes degradation before the effect diminishes.[8] |
| eRF3a levels recover after initial degradation | PROTAC instability or metabolism. | For longer experiments, consider replacing the medium with fresh medium containing the PROTAC at regular intervals.[10] |
Quantitative Data Summary
The following table provides example DC50 and Dmax values for other well-characterized PROTACs to serve as a reference. Note: The specific DC50 and Dmax for this compound must be determined experimentally in your cell line of interest.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) |
| MZ1 | BRD4 | HeLa | ~30 nM | >90 |
| ARV-110 | Androgen Receptor | VCaP | ~1 nM | >95 |
| dBET1 | BRD4 | 293T | ~4 nM | >90 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for DC50 and Dmax Determination
Objective: To determine the optimal concentration of this compound for maximum eRF3a degradation.
Materials:
-
This compound
-
Appropriate cell line (e.g., 22Rv1 for prostate cancer research)[1]
-
Complete cell culture medium
-
6-well plates
-
DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Primary antibody against eRF3a (GSPT1)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM.[5] Add the different concentrations to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).[11]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
Western Blotting:
-
Normalize protein samples to the same concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-eRF3a antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the eRF3a band intensity to the loading control.[5]
-
Calculate the percentage of eRF3a remaining relative to the vehicle control.
-
Plot the percentage of remaining eRF3a against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[11]
-
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
This compound
-
Appropriate cell line
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.[5]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for optimizing PROTAC concentration.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. protacerdegraders.com [protacerdegraders.com]
- 7. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"Addressing poor cell permeability of PROTAC erf3a Degrader-2"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the poor cell permeability of PROTAC erf3a Degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera designed to induce the degradation of the eRF3a (eukaryotic release factor 3a) protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to eRF3a, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] By bringing eRF3a into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of eRF3a, marking it for degradation by the proteasome.[2][3][4][5] This targeted protein degradation approach can be used to study the cellular function of eRF3a and may have therapeutic potential in diseases where eRF3a is implicated, such as certain cancers.[1]
Q2: Why is poor cell permeability a common issue with PROTACs like erf3a Degrader-2?
Poor cell permeability is a frequent challenge in PROTAC development due to their inherent physicochemical properties.[6][7] PROTACs are large molecules, often with a high molecular weight (typically over 800 Da) and a large polar surface area, which places them beyond the conventional "Rule of Five" guidelines for orally bioavailable drugs.[8][9][10][11] These characteristics can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane, leading to low intracellular concentrations and consequently, reduced degradation efficacy.[7][9]
Q3: What are the initial troubleshooting steps if I observe poor degradation of eRF3a with this compound?
If you are observing suboptimal degradation, a systematic approach is recommended to pinpoint the issue.[12] The initial steps should focus on verifying each stage of the PROTAC's mechanism of action, starting with cell entry and target engagement.[12] It's crucial to confirm that the lack of degradation is indeed due to poor permeability and not other factors such as issues with ternary complex formation or the ubiquitination process.[12] A logical troubleshooting workflow can help to systematically address the problem.
Troubleshooting Guides
Problem: Poor or no degradation of eRF3a protein is observed after treatment with this compound.
This guide provides a step-by-step approach to troubleshoot and address the potential issue of poor cell permeability.
Step 1: Confirm Target Engagement in a Cellular Context
Before concluding that poor permeability is the issue, it is essential to confirm that this compound can bind to its target, eRF3a, within the cell.
Recommended Experiment: Cellular Thermal Shift Assay (CETSA)
The CETSA is a powerful technique to verify target engagement in intact cells.[12] The principle is that the binding of a ligand (the PROTAC) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Experimental Protocol: A detailed protocol for CETSA is provided in the "Experimental Protocols" section.
-
Expected Outcome: Successful target engagement will result in a rightward shift in the melting curve of eRF3a in the presence of the PROTAC compared to the vehicle control. If no shift is observed, it could indicate either a lack of target engagement or that the intracellular concentration of the PROTAC is too low to elicit a stabilizing effect.
Step 2: Assess the Cell Permeability of this compound
If target engagement is confirmed or still suspected to be low due to insufficient intracellular concentration, the next step is to directly measure the permeability of the PROTAC.
Recommended Experiments: PAMPA and Caco-2 Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[13][14] It is a useful initial screen for passive permeability.[13]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[13][15] It provides a more comprehensive assessment of permeability by considering both passive diffusion and active transport mechanisms.[13]
-
Experimental Protocols: Detailed protocols for both PAMPA and Caco-2 assays are provided in the "Experimental Protocols" section.
Data Presentation: Comparing Permeability of PROTAC Analogs
To improve the permeability of this compound, you might synthesize or obtain analogs with modified linkers or ligands. The following table illustrates how to present the permeability data for comparison.
| Compound | Molecular Weight (Da) | cLogP | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Efflux Ratio (Caco-2) |
| This compound | 950 | 3.8 | 0.2 | 0.1 | 5.2 |
| Analog 1 (PEG Linker) | 980 | 3.2 | 0.1 | 0.05 | 6.5 |
| Analog 2 (Alkyl Linker) | 920 | 4.5 | 0.8 | 0.5 | 2.1 |
| Analog 3 (Rigid Linker) | 910 | 4.2 | 1.2 | 0.9 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Step 3: Strategies to Improve the Cell Permeability of this compound
If the permeability assays confirm that this compound has low cell permeability, several rational design strategies can be employed to improve its ability to cross the cell membrane.
-
Linker Optimization: The linker plays a crucial role in the overall physicochemical properties of the PROTAC.[8][16]
-
Replace flexible PEG linkers with more rigid alkyl or phenyl linkers: This has been shown to improve permeability.[17]
-
Introduce cyclic moieties: Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) into the linker can enhance rigidity and improve permeability.[8]
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's effective size, leading to a more compact, "ball-like" structure that is more amenable to crossing the cell membrane.[17]
-
Prodrug Strategy: The polar functional groups on the PROTAC can be temporarily masked with lipophilic groups that are cleaved by intracellular enzymes to release the active PROTAC.[8][17] For example, a carboxylic acid group could be converted to an ethyl ester.[18]
-
Utilize Delivery Vehicles: Encapsulating the PROTAC in delivery systems like lipid-based nanoparticles (LNPs) can facilitate its entry into cells via endocytosis.[16][19]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the steps for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound and control compounds
-
DMSO
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Donor Solutions: Dissolve the PROTAC and control compounds in DMSO to create stock solutions. Dilute these stocks in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is below 1%.
-
Coat the Filter Membrane: Pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solution to impregnate the filter for at least 5 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Start the Assay: Carefully place the donor plate onto the acceptor plate. Add 200 µL of the donor solution to each well of the coated donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like a UV-Vis plate reader or LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport of this compound across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS and non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound and control compounds
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® permeable supports and culture them for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare for Transport Experiment: Wash the cell monolayers with transport buffer and pre-incubate them at 37°C.
-
Apical to Basolateral (A-B) Permeability:
-
Add the transport buffer containing the test PROTAC to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the transport buffer containing the test PROTAC to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the intracellular target engagement of this compound.
Materials:
-
Cells expressing eRF3a
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against eRF3a
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or the vehicle control for a specific duration.
-
Harvest and Lyse Cells: Harvest the cells and resuspend them in PBS with protease inhibitors. Lyse the cells using freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separate Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Analyze Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the levels of eRF3a protein by Western blotting.
-
Generate Melting Curve: Quantify the band intensities at each temperature and plot the percentage of soluble eRF3a as a function of temperature to generate a melting curve. A shift in the curve for the PROTAC-treated sample compared to the control indicates target engagement.
Visualizations
Caption: Mechanism of Action of this compound and the Permeability Barrier.
Caption: Troubleshooting Workflow for Poor PROTAC Efficacy.
Caption: Strategies to Enhance PROTAC Cell Permeability.
References
- 1. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
"How to resolve inefficient ternary complex formation with PROTAC erf3a Degrader-2"
This guide provides researchers with solutions to common challenges encountered when using PROTAC erf3a Degrader-2, with a specific focus on resolving issues related to inefficient ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound shows low or no degradation of the target protein, eRF3a (GSPT1). What are the primary reasons this might be happening?
Low degradation efficiency is a common challenge in PROTAC development and can stem from several factors. The most critical step for a PROTAC's function is the formation of a stable ternary complex between the target protein (eRF3a), the PROTAC itself, and an E3 ligase.[1]
Key factors to investigate include:
-
Inefficient Ternary Complex Formation: The primary cause of failure is often an unstable or geometrically unfavorable ternary complex, which is essential for the subsequent ubiquitination and degradation process.[1][2]
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular target, eRF3a.[1][2]
-
The "Hook Effect": At high concentrations, PROTACs can saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes instead of the required ternary complex. This paradoxically reduces degradation at higher doses.[1][3][4]
-
Incorrect E3 Ligase Choice: The E3 ligase recruited by the PROTAC may not be expressed at sufficient levels in your experimental cell line or may not be the optimal choice for this specific target.[2]
-
Suboptimal Linker Design: The linker connecting the eRF3a-binding and E3 ligase-binding moieties is crucial. Its length and chemical properties dictate the geometry and stability of the ternary complex.[1][5]
Q2: How can I confirm that this compound is engaging with its targets (eRF3a and the E3 ligase) inside the cell?
Confirming target engagement within a cellular context is a critical first step in troubleshooting. Several assays can be employed:
-
NanoBRET™ Target Engagement Assays: This live-cell assay can quantify the binding of the PROTAC to both the target protein and the E3 ligase.[6][7] By expressing either eRF3a or the E3 ligase as a NanoLuc® fusion protein, you can measure the PROTAC's ability to bind its targets in a physiological environment. This helps distinguish between a failure in target binding and a failure in subsequent steps.[6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding. An increase in the melting temperature of eRF3a in the presence of the PROTAC indicates successful binding.[2]
Q3: What biophysical methods can I use to directly measure the formation and stability of the eRF3a-Degrader-2-E3 Ligase ternary complex?
Directly measuring the ternary complex in a controlled, in vitro setting provides invaluable data on binding affinities and cooperativity.
-
Surface Plasmon Resonance (SPR): SPR can measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation.[3][8] A typical setup involves immobilizing the E3 ligase on a sensor chip and flowing the PROTAC over, either alone or pre-incubated with the target protein, eRF3a.[9]
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during complex formation, providing information on binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[3][8]
-
Biolayer Interferometry (BLI): Similar to SPR, BLI can measure the kinetics of complex formation and is often higher throughput, though it may have sensitivity limitations for weak binary interactions.[3][8][10]
-
Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to detect the proximity of eRF3a and the E3 ligase when the ternary complex is formed.[1][11]
Q4: I'm observing a "hook effect." What does this mean and how can I mitigate it?
The "hook effect" is characterized by a bell-shaped dose-response curve where the PROTAC's degradation efficiency decreases at high concentrations.[1][4] This occurs because excess PROTAC molecules form binary complexes (eRF3a::PROTAC and E3::PROTAC) that cannot be brought together, thus inhibiting the formation of the productive ternary complex.[4]
Mitigation Strategies:
-
Perform a Wide Dose-Response Experiment: Test this compound over a broad concentration range (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration range (DC50).
-
Optimize Protein Concentrations: In biophysical assays, adjusting the concentrations of the target protein and E3 ligase can help shift the hook effect.[4]
-
Focus on Cooperativity: A PROTAC with high positive cooperativity will preferentially form the ternary complex over binary complexes, which can reduce the hook effect.[4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues with this compound.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Quantitative Data Summary
Understanding the binding affinities and cooperativity is crucial for optimizing PROTAC performance. Cooperativity (α) is a measure of how the binding of the first protein affects the PROTAC's affinity for the second protein. An α > 1 indicates positive cooperativity, which is generally desirable.[9]
Table 1: Hypothetical Biophysical Data for erf3a Degrader-2 Variants
| Compound | Binary K_D (PROTAC to eRF3a) | Binary K_D (PROTAC to E3 Ligase) | Ternary K_D (PROTAC to E3 Ligase with eRF3a) | Cooperativity (α) | DC50 (Cellular Degradation) |
| Degrader-2 | 100 nM | 200 nM | 20 nM | 10 | 50 nM |
| Variant A (Shorter Linker) | 110 nM | 250 nM | 500 nM | 0.5 | >1000 nM |
| Variant B (Longer Linker) | 90 nM | 180 nM | 15 nM | 12 | 35 nM |
| Variant C (Negative Control) | >10 µM | 220 nM | 210 nM | ~1 | No Degradation |
Data is hypothetical and for illustrative purposes.
Key Experimental Protocols
Protocol 1: Ternary Complex Formation Analysis by SPR
This protocol describes a standard Surface Plasmon Resonance (SPR) experiment to measure the kinetics and affinity of the ternary complex.
-
Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a CM5 sensor chip via amine coupling to achieve a density of ~2000-4000 Response Units (RU).
-
Binary Interaction (PROTAC to E3):
-
Prepare a dilution series of this compound in running buffer (e.g., 0 nM to 1000 nM).
-
Inject the PROTAC solutions over the E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (K_D) and kinetic rates (k_on, k_off).
-
-
Ternary Interaction (PROTAC + eRF3a to E3):
-
Prepare a similar dilution series of the PROTAC.
-
To each dilution, add a constant, near-saturating concentration of purified eRF3a protein.
-
Inject these mixtures over the E3 ligase surface.
-
Fit the data to determine the ternary affinity and kinetics.[9]
-
-
Calculate Cooperativity (α): Calculate α by dividing the binary K_D by the ternary K_D (α = K_D_binary / K_D_ternary).[9]
Protocol 2: Cellular Protein Degradation Assay by Western Blot
This is a standard endpoint assay to measure the reduction in total eRF3a protein levels.
-
Cell Culture: Plate your chosen cell line (e.g., 22Rv1 prostate cancer cells) in 6-well plates and allow them to adhere overnight.[12]
-
Dosing: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for eRF3a (GSPT1).
-
Probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the eRF3a signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
Visualizing PROTAC Mechanism and Cooperativity
Caption: The mechanism of PROTAC-induced protein degradation.
Caption: The concept of positive and negative cooperativity in PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selvita.com [selvita.com]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. jove.com [jove.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 11. diva-portal.org [diva-portal.org]
- 12. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
"PROTAC erf3a Degrader-2 stability issues in cell culture media"
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the stability of PROTAC erf3a Degrader-2 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound C59) is an orally active Proteolysis Targeting Chimera designed to induce the degradation of the GSPT1(eRF3a) protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to the target protein (eRF3a), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing eRF3a and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of eRF3a, marking it for degradation by the cell's proteasome.[3][4] This mechanism is being explored for inhibiting the proliferation of various cancer cells, including those in prostate, ovarian, and breast cancer.[1][5]
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Q2: What are the common stability issues observed with PROTACs in cell culture?
Due to their high molecular weight and often lipophilic nature, PROTACs can face several stability challenges in aqueous environments like cell culture media.[6] Common issues include:
-
Poor Solubility and Aggregation: PROTACs may precipitate out of solution, especially at higher concentrations, leading to inconsistent results in cellular assays.[6][7]
-
Chemical Instability: Certain chemical groups within the PROTAC structure, such as those in some E3 ligase ligands (e.g., thalidomide (B1683933) derivatives) or linkers, can be susceptible to hydrolysis in aqueous media.[6]
-
Metabolic Instability: PROTACs can be metabolized by enzymes present in serum-containing media or secreted by cells. The linker is often a primary site for metabolic modification.[6] This can lead to rapid clearance and reduced efficacy.
Q3: How can I prepare the stock solution for this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 60 mg/mL or 78.85 mM).[5] It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for 1 month, protected from light and under nitrogen.[5][8] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.[8]
Troubleshooting Guide
Problem: I am observing precipitation of the PROTAC in my cell culture media after dilution.
This issue is often due to poor aqueous solubility, a common challenge for PROTACs.[6]
| Possible Cause | Suggested Solution |
| High Final Concentration | Perform a dose-response experiment to determine the optimal concentration range. Often, maximal degradation occurs in the nanomolar to low micromolar range, and higher concentrations can lead to the "hook effect" where degradation is less efficient.[9][10] |
| Aggregation in Media | Include additives like non-denaturing detergents (e.g., Tween-20) or use formulation strategies with excipients to improve solubility.[6][] |
| Solvent Shock | When diluting the DMSO stock, ensure rapid and thorough mixing into the aqueous media to avoid localized high concentrations that can cause precipitation. Pre-warming the media can sometimes help. |
Problem: The degradation of eRF3a is inconsistent or diminishes over a long time course (e.g., >24 hours).
This may indicate that the PROTAC is unstable in the experimental conditions.
Caption: Troubleshooting workflow for inconsistent PROTAC activity.
| Possible Cause | Suggested Solution |
| Chemical or Metabolic Degradation | Assess the stability of this compound directly in your cell culture media over the intended time course of the experiment using LC-MS/MS analysis.[9][12] |
| Cellular Health Variability | Standardize your cell culture conditions, including using cells within a consistent passage number range and maintaining consistent seeding densities, as these factors can affect the ubiquitin-proteasome system.[9] |
| Off-Target Effects | At high concentrations or over long incubations, some PROTACs can induce off-target degradation or cellular stress, which may indirectly affect eRF3a levels.[13] Analyze the levels of other short-lived proteins as a control.[13] |
Key Experimental Protocols
Protocol 1: In Vitro Stability Assay in Cell Culture Media
This protocol assesses the chemical stability of this compound in the specific medium used for cell-based assays.
Objective: To quantify the remaining concentration of the parent PROTAC over time when incubated in cell culture media.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Workflow:
Caption: Experimental workflow for assessing PROTAC stability in media.
Procedure:
-
Preparation: Prepare a solution of this compound in your specific cell culture medium at the final working concentration.
-
Incubation: Place the solution in a 37°C incubator, mimicking the conditions of your cellular assay.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot of the mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with a suitable internal standard to stop any enzymatic reactions and precipitate proteins from the serum.
-
Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to new vials for LC-MS/MS analysis to quantify the concentration of the parent PROTAC.[6]
-
Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to time 0 and plot the results to determine its stability profile.
Data Interpretation:
A significant decrease in the parent PROTAC concentration over time suggests instability. The results can be summarized as follows:
| Time Point (Hours) | % PROTAC Remaining (Media A) | % PROTAC Remaining (Media B) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 6 | 91% | 85% |
| 12 | 82% | 70% |
| 24 | 65% | 45% |
| 48 | 40% | 15% |
References
- 1. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasomal degradation of human release factor eRF3a regulates translation termination complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. biorxiv.org [biorxiv.org]
"Overcoming resistance to PROTAC erf3a Degrader-2"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC erf3a Degrader-2. The information is designed to assist in overcoming common experimental challenges and ensuring successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the eukaryotic peptide chain release factor GTP-binding subunit ERF3A (also known as GSPT1) and Steroid 5-alpha-reductase 3 (SRD5A3).[1] It operates by forming a ternary complex between the target protein (GSPT1 or SRD5A3), an E3 ubiquitin ligase, and the degrader molecule itself. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's natural disposal system, the proteasome. While the specific E3 ligase for Degrader-2 is not explicitly stated in available documentation, related eRF3a degraders utilize the Cereblon (CRBN) E3 ligase.[2]
Q2: What are the known cellular functions of the target proteins, GSPT1 and SRD5A3?
-
GSPT1 (eRF3a): Plays a crucial role in the termination of protein synthesis. It is also implicated in cell cycle regulation, particularly the G1 to S phase transition, through its involvement in the mTOR signaling pathway.[3][4]
-
SRD5A3: Is an enzyme essential for the conversion of polyprenol to dolichol, a critical step in the N-linked glycosylation of proteins. This process is vital for the proper folding and function of many cellular proteins.
Q3: In which cell lines can I test the activity of this compound?
The product information for this compound highlights its activity in inhibiting the proliferation of 22Rv1 prostate cancer cells.[1][2][5] This cell line is known to express the androgen receptor (AR) and is a common model for castration-resistant prostate cancer.[3][4][6][7][8] Importantly, 22Rv1 cells also express CRBN, a commonly recruited E3 ligase for GSPT1 degraders.[9] Therefore, 22Rv1 is a suitable positive control cell line. The suitability of other cell lines will depend on the expression levels of GSPT1, SRD5A3, and the relevant E3 ligase.
Q4: How do I confirm that the observed protein reduction is due to proteasomal degradation?
To verify that the degradation of GSPT1 and SRD5A3 is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. If the degradation of the target proteins is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the observed effect is dependent on the proteasome pathway.
Troubleshooting Guide
Problem 1: No or low degradation of GSPT1/SRD5A3 is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation. High concentrations can sometimes lead to the "hook effect" (see Problem 2). |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for maximal degradation. |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (likely CRBN) in your cell line of interest using Western blotting or qPCR.[9][10][11] |
| Poor Cell Permeability | Although this compound is described as orally active, permeability can vary between cell lines. If you suspect poor uptake, consider using cellular thermal shift assays (CETSA) to confirm target engagement within the cell. |
| Compound Instability | Ensure the PROTAC is properly stored and handled to avoid degradation. Prepare fresh dilutions for each experiment. |
| High Target Protein Turnover | If the target protein has a very high synthesis rate, the degradation may be masked. Shorter treatment times may reveal more significant degradation before new protein is synthesized. |
Problem 2: The "Hook Effect" is observed (decreased degradation at high concentrations).
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC may form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. |
| Solution: Perform a detailed dose-response curve to identify the optimal concentration range that promotes ternary complex formation and maximal degradation. Lower concentrations are often more effective. |
Problem 3: Significant degradation is observed, but there is no effect on cell viability.
| Possible Cause | Troubleshooting Steps |
| Residual Protein is Sufficient for Cell Survival | Even with significant knockdown, the remaining pool of GSPT1 or SRD5A3 may be sufficient to maintain cellular function. |
| Solution: Consider combining the PROTAC with other therapeutic agents that target parallel or downstream pathways. | |
| Activation of Compensatory Pathways | The cell may upregulate other signaling pathways to compensate for the loss of the target proteins. |
| Solution: Investigate potential compensatory mechanisms using techniques like RNA-seq or phospho-proteomics. | |
| Insufficient Duration of Viability Assay | The effects of protein degradation on cell viability may take longer to manifest. |
| Solution: Extend the duration of your cell viability assay (e.g., 48, 72, or 96 hours). |
Problem 4: Off-target effects are suspected.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of the PROTAC | The warhead or E3 ligase ligand of the PROTAC may bind to other proteins. |
| Solution: Perform unbiased proteomic studies (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment with the PROTAC. | |
| Degradation of E3 Ligase Substrates | Recruitment of an E3 ligase can sometimes lead to the degradation of its natural substrates. |
| Solution: Monitor the levels of known substrates of the recruited E3 ligase (e.g., IKZF1/3 for CRBN). |
Data Presentation
Due to the limited availability of public data for this compound (Compound C59), the following tables provide reference data for other potent GSPT1 degraders to offer a benchmark for expected efficacy.
Table 1: Degradation Potency of Reference GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SJ6986 | MV4-11 | 9.7 (4h), 2.1 (24h) | >90 | [12] |
| Compound 7 | MV4-11 | 10 (24h) | ~90 | [12] |
| TD-522 (34f) | KG-1 | 0.269 | >95 | [13] |
| GSPT1 degrader-11 | MDA-MB-231 | 67.7 | 97 | [14] |
| GSPT1 degrader-17 | U937 | 35 | 81.65 | [14] |
Table 2: Antiproliferative Activity of Reference GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | Reference |
| XYD049 | 22Rv1 | 7 | [5] |
| TD-522 (34f) | KG-1 | 0.5 | [13] |
| GSPT1 degrader-9 | HL-60 | 9.2 | [2][14] |
| GSPT1 degrader-10 | HL-60 | 10 | [14] |
| GSPT1 degrader-17 | U937 | 19 | [2][14] |
| GSPT1 degrader-17 | MOLT-4 | 6 | [2][14] |
| GSPT1 degrader-17 | MV4-11 | 27 | [2][14] |
Experimental Protocols
Western Blotting for GSPT1 and SRD5A3 Degradation
This protocol details the steps to quantify the degradation of GSPT1 and SRD5A3 after treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for GSPT1, SRD5A3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for GSPT1 and SRD5A3 relative to the loading control.
-
Calculate the percentage of protein degradation for each concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the GSPT1/SRD5A3-PROTAC-CRBN ternary complex.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the complex.
-
Treat cells with this compound at a concentration known to be effective (e.g., 3-5x DC50) or a vehicle control for 4-6 hours.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody or a control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described above.
-
Probe the membrane with primary antibodies against GSPT1, SRD5A3, and CRBN to detect the co-precipitated proteins.
-
Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., MTS, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Visualizations
References
- 1. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. GSPT | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. aacr.org [aacr.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 22Rv1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. A new human prostate carcinoma cell line, 22Rv1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 22Rv1 prostate cancer cell line carries mixed genetic ancestry: Implications for prostate cancer health disparities research using pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell line - CRBN - The Human Protein Atlas [proteinatlas.org]
- 10. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the In Vivo Bioavailability of PROTAC erf3a Degrader-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of PROTAC erf3a Degrader-2.
Disclaimer: Detailed in vivo bioavailability data and specific formulation protocols for this compound are not publicly available as the full experimental details from patent CN117801051A could not be retrieved. The following guidance is based on established principles and best practices for PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound C59) is an orally active Proteolysis Targeting Chimera (PROTAC). It is designed to target the eukaryotic peptide chain release factor 3a (eRF3a), also known as GSPT1, for degradation. It also inhibits the protein expression of SRD5A3. By simultaneously binding to eRF3a and an E3 ubiquitin ligase, it induces the ubiquitination of eRF3a, marking it for degradation by the proteasome. This degradation of eRF3a has shown potential in inhibiting the proliferation of various cancer cells, including prostate, ovarian, liver, cervical, leukemia, and breast cancer.[1]
Q2: What are the potential primary hurdles to achieving good in vivo bioavailability with this compound?
Like many PROTACs, erf3a Degrader-2's large molecular weight and complex structure can present challenges to its oral bioavailability. Key hurdles may include:
-
Poor aqueous solubility: This can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Low cell permeability: The molecule may struggle to efficiently cross the intestinal epithelium to enter systemic circulation.
-
Suboptimal pharmacokinetic properties: This can include rapid metabolism (e.g., first-pass metabolism in the liver) or rapid clearance from the body, leading to insufficient drug exposure at the target site.
Q3: The product datasheet claims "this compound" is orally active. What does this imply for my experiments?
The claim of oral activity suggests that the compound has demonstrated some level of absorption and efficacy when administered orally in preclinical models. However, the degree of bioavailability may not be optimal. It is crucial to conduct your own in vivo pharmacokinetic (PK) studies to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life in your specific animal model. These studies will provide a baseline for any optimization efforts.
Q4: What are the first steps I should take if I observe poor in vivo efficacy?
If you are observing lower-than-expected in vivo efficacy, a systematic troubleshooting approach is necessary. Before focusing solely on bioavailability, confirm the following:
-
Target Engagement in Cells: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that the degrader is entering the target cells and binding to eRF3a.
-
In Vitro Degradation: Re-confirm the degradation of eRF3a in your cancer cell line of interest via Western Blot or mass spectrometry to ensure the compound is active.
-
Ternary Complex Formation: Employ a technique like co-immunoprecipitation (Co-IP) to verify that this compound is successfully forming the eRF3a-PROTAC-E3 ligase ternary complex within the cells.
Once these are confirmed, you can focus on issues related to in vivo delivery and bioavailability.
Troubleshooting Guide: Poor In Vivo Bioavailability
| Problem | Possible Cause | Suggested Solution |
| Low Oral Bioavailability | Poor Solubility | Investigate different formulation strategies. Start with simple aqueous solutions with co-solvents (e.g., DMSO, PEG300, Tween 80). If solubility remains an issue, consider more advanced formulations such as amorphous solid dispersions or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). |
| Low Permeability | While difficult to modify the molecule itself, certain formulation excipients can act as permeation enhancers. However, these should be used with caution due to potential toxicity. | |
| High First-Pass Metabolism | Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this is more for investigative purposes. For a long-term solution, chemical modification of the PROTAC linker to block sites of metabolism may be necessary. | |
| High Variability in Plasma Concentration | Inconsistent Oral Absorption | Ensure consistent dosing technique (e.g., volume, gavage needle placement). Consider the effect of food; administering the PROTAC with a high-fat meal can sometimes improve the absorption of lipophilic compounds. |
| Formulation Instability | Prepare formulations fresh daily. If using a suspension, ensure it is homogenous before each administration. | |
| Rapid Clearance | High Metabolic Rate | Investigate the metabolic stability of the compound in liver microsomes. If metabolism is rapid, this indicates a need for chemical modification of the PROTAC structure, particularly the linker. |
| Rapid Renal Excretion | This is less common for large molecules like PROTACs but can be assessed through urine analysis in PK studies. | |
| The "Hook Effect" | High Dosing Concentration | The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-eRF3a or PROTAC-E3 ligase) instead of the productive ternary complex, reducing efficacy. Conduct a dose-response study to find the optimal concentration range for target degradation in vivo. |
Data Presentation: Representative In Vivo Pharmacokinetic Parameters
The following table presents a hypothetical data set for illustrative purposes to guide your experimental design and data analysis. Actual values for this compound must be determined experimentally.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Oral Bioavailability (%) |
| Aqueous Suspension | 30 | 150 ± 35 | 4 | 980 ± 210 | 6.2 | 8 |
| Lipid-Based Formulation | 30 | 450 ± 90 | 2 | 3200 ± 550 | 7.5 | 25 |
| Amorphous Solid Dispersion | 30 | 620 ± 120 | 2 | 4800 ± 700 | 7.8 | 38 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing tumors from a relevant cancer cell line (e.g., 22Rv1 for prostate cancer).
-
Tumor Implantation: Subcutaneously implant cancer cells. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, this compound at various doses).
-
Formulation Preparation: Prepare the PROTAC formulation immediately before administration. For a starting point, consider a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Dosing: Administer the compound orally (e.g., via gavage) at the predetermined dose and schedule (e.g., once daily).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint Analysis: At the end of the study, collect tumors and plasma for pharmacodynamic (PD) and pharmacokinetic (PK) analysis. Analyze eRF3a levels in tumor lysates by Western Blot to confirm target degradation.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Group Allocation:
-
Intravenous (IV) Group: To determine clearance and absolute bioavailability.
-
Oral (PO) Group: To assess oral absorption.
-
-
Dosing:
-
IV: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO: Administer a single oral dose (e.g., 10-30 mg/kg) by gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for improving in vivo bioavailability.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
"Troubleshooting inconsistent western blot results for eRF3a degradation"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent western blot results when studying eukaryotic Translation Release Factor 3a (eRF3a) degradation.
Troubleshooting Guide
This section addresses specific issues that can arise during the detection of eRF3a degradation via western blot.
Question: I am seeing weak or no signal for eRF3a on my western blot. What are the possible causes and solutions?
Answer: A weak or absent signal for eRF3a can stem from multiple stages of the western blotting process.[1][2][3] Start by ensuring your target protein is expected to be expressed in your chosen cell line or tissue.[4] It is also recommended to include a positive control to confirm the experimental setup.[4]
Troubleshooting Weak or No eRF3a Signal
| Potential Cause | Recommended Solution |
|---|---|
| Protein Degradation | Always prepare samples on ice or at 4°C and add a fresh protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[4][5] Some proteins are less stable than others, so using a fresh sample is crucial.[4] |
| Insufficient Protein Load | Ensure you are loading an adequate amount of protein. A minimum of 20-30 µg of total protein per lane is recommended for whole-cell extracts.[4] If your protein of interest is known to be in low abundance, you may need to load more sample.[6] |
| Inefficient Protein Transfer | Verify successful transfer from the gel to the membrane using a reversible protein stain like Ponceau S immediately after transfer.[5][7] For PVDF membranes, ensure it is pre-soaked in methanol (B129727) and then transfer buffer. Optimize transfer time and voltage, as smaller proteins can transfer through the membrane while larger ones may transfer incompletely.[1][5] |
| Suboptimal Antibody Concentration | The antibody dilution recommended on the product datasheet is a starting point; you may need to optimize it for your specific experimental conditions.[1][4][6] |
| Inactive Antibody or Detection Reagents | Ensure primary and secondary antibodies, as well as detection substrates, are stored correctly and are within their shelf life.[3] Avoid repeated freeze-thaw cycles. |
| Incompatible Blocking Buffer | Some antigens can be masked by certain blocking agents. While non-fat dry milk is common, some antibodies perform better with Bovine Serum Albumin (BSA).[2] This is particularly important for detecting phosphorylated proteins, where BSA is recommended over milk to avoid interference from casein. |
Caption: Troubleshooting flowchart for weak or no eRF3a signal.
Question: I am observing multiple bands or bands at an unexpected molecular weight for eRF3a. What could be the cause?
Answer: Unexpected bands can be confusing and may arise from protein modifications, degradation, or non-specific antibody binding.[2] The expected molecular weight of eRF3a is approximately 55-69 kDa, depending on the isoform.[8]
Troubleshooting Unexpected eRF3a Bands
| Potential Cause | Recommended Solution |
|---|---|
| Protein Degradation | If you see bands lower than the expected size, your sample may be degraded.[2] Ensure proper sample handling with protease inhibitors and keep samples cold.[4][5] |
| Post-Translational Modifications (PTMs) | PTMs like phosphorylation or ubiquitination can cause bands to appear at a higher molecular weight.[9][10] To test for phosphorylation, you can treat samples with alkaline phosphatase.[10] eRF3a is known to be polyubiquitinated, which would lead to higher molecular weight species.[11][12] |
| Non-Specific Antibody Binding | Multiple bands could be due to the primary or secondary antibody binding to other proteins.[6] To resolve this, try optimizing the antibody concentrations, increasing the stringency of your wash steps (increase duration or number of washes), or changing your blocking buffer.[6] |
| Antibody Recognizes Multiple Isoforms | eRF3 has two main proteins, eRF3a (GSPT1) and eRF3b (GSPT2).[13][14] Ensure your antibody is specific to eRF3a and does not cross-react with eRF3b.[13] Some antibodies are designed to recognize both.[14] |
| Protein Aggregation | Incomplete denaturation of samples can lead to protein aggregates, which appear as high molecular weight bands.[5] Ensure samples are fully boiled in SDS-PAGE sample buffer before loading. |
Frequently Asked Questions (FAQs)
Q1: What is the degradation pathway for eRF3a?
A1: eRF3a is degraded by the ubiquitin-proteasome pathway.[11][12] When eRF3a is not bound to its partner protein, eRF1, it becomes unstable and is targeted for polyubiquitination.[11] This marks it for degradation by the proteasome.[11][12] Therefore, to study its degradation, you can treat cells with a proteasome inhibitor like MG132, which should lead to an accumulation of eRF3a.[11][12]
Caption: Simplified signaling pathway of eRF3a degradation.
Q2: Which loading control should I use for an eRF3a western blot?
A2: Choosing a suitable loading control is critical for normalizing your results. The key is to select a housekeeping protein whose molecular weight is different from eRF3a (~55-69 kDa) to ensure the bands are clearly distinguishable.[15] The expression of the loading control should also remain stable across your experimental conditions.[15]
Common Loading Controls
| Loading Control | Molecular Weight (kDa) | Subcellular Location | Notes |
|---|---|---|---|
| β-Actin | ~42 | Cytoskeleton | Ubiquitously expressed and a very common choice.[16] May not be suitable for skeletal muscle samples due to high abundance.[16] |
| GAPDH | ~37 | Cytoplasm | Another widely used, constitutively expressed protein. |
| α-Tubulin/β-Tubulin | ~50-55 | Cytoskeleton | Can be close in size to eRF3a; verify separation on your gel system. Some cancer drugs can affect tubulin expression.[17][18] |
| Vinculin | ~117-125 | Cytoskeleton / Cell Junctions | A good option for higher molecular weight separation from eRF3a.[15][18] |
| Lamin B1 | ~66 | Nucleus | Suitable for nuclear fractions, but not for samples without a nuclear envelope.[16] Can be close in size to eRF3a. |
Q3: Are there specific antibodies you recommend for detecting eRF3a?
A3: Several vendors provide validated antibodies for eRF3a (also known as GSPT1). It is crucial to use an antibody that has been validated for western blotting in your species of interest.
Commercially Available eRF3a/GSPT1 Antibodies
| Vendor | Product Name/Number | Type | Validated Applications | Reactivity |
|---|---|---|---|---|
| Proteintech | eRF3a/GSPT1 (68217-1-PBS) | Mouse Monoclonal | WB, IF/ICC, ELISA | Human, Mouse, Rat, Pig[17] |
| Abcam | Anti-eRF3A/GSPT1 [EPR27296-4] (ab303524) | Rabbit Monoclonal | WB, Flow Cyt, IP, ICC/IF | Human, Mouse, Rat[8] |
| Cell Signaling | eRF3a (F9H3X) Rabbit mAb #70152 | Rabbit Monoclonal | WB | Human, Mouse, Rat, Monkey[13] |
| Cell Signaling | eRF3 Antibody #14980 | Rabbit Polyclonal | WB | Human, Mouse, Rat, Monkey[14] |
Note: This table is not exhaustive. Always check the manufacturer's datasheet for the most current validation and protocol information.
Experimental Protocols
Detailed Western Blot Protocol for eRF3a Detection
This protocol provides a general framework. Optimization of specific steps, such as antibody dilutions and incubation times, is highly recommended.
1. Sample Preparation (Cell Lysates)
-
Culture and treat cells as required by your experiment. To observe degradation, you might use a time-course experiment or treat with cycloheximide (B1669411) to block new protein synthesis. To block degradation, treat with a proteasome inhibitor like MG132.[12]
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.[19]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice.[19]
-
Sonicate the lysate briefly (10-15 seconds) to shear DNA and reduce viscosity.[19]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Normalize protein samples to the same concentration with lysis buffer and 4X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[19]
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.[19]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[7]
3. Immunoblotting
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[8]
-
Incubate the membrane with the primary antibody against eRF3a (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[19]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Multiple exposure times may be necessary to ensure the signal is within the linear range for quantification.[4]
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to normalize the eRF3a signal.
Caption: A step-by-step experimental workflow for western blotting.
References
- 1. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 2. bosterbio.com [bosterbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Anti-eRF3A/GSPT1 antibody [EPR27296-4] (ab303524) | Abcam [abcam.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteasomal degradation of human release factor eRF3a regulates translation termination complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasomal degradation of human release factor eRF3a regulates translation termination complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eRF3a (F9H3X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. eRF3 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. How to Choose a Loading Control for Western Blots [hellobio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. eRF3a/GSPT1 antibody (68217-1-PBS) | Proteintech [ptglab.com]
- 18. Loading Controls for Western Blots [labome.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
"Linker optimization for enhanced PROTAC erf3a Degrader-2 efficacy"
Technical Support Center: PROTAC eRF3a Degrader-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the linker optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PROTAC targeting eRF3a?
A PROTAC (Proteolysis Targeting Chimera) targeting eukaryotic release factor 3a (eRF3a) is a heterobifunctional molecule.[1] It works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] The PROTAC simultaneously binds to the target protein (eRF3a) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the eRF3a protein.[3] The polyubiquitinated eRF3a is then recognized and degraded by the 26S proteasome, leading to its removal from the cell.[1][4]
Q2: Why is the linker component so critical for the efficacy of eRF3a Degrader-2?
The linker is a crucial determinant of PROTAC efficacy.[5] Its length, composition, and attachment points dictate the geometry of the ternary complex formed between eRF3a, the PROTAC, and the E3 ligase.[2][5] An optimal linker ensures a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[5][6] Suboptimal linker design can lead to steric hindrance, an unproductive orientation of the proteins, or instability of the complex, resulting in poor degradation.[5]
Q3: What is the "hook effect" and how can I avoid it in my eRF3a Degrader-2 experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because excessive PROTAC molecules are more likely to form binary complexes (PROTAC-eRF3a or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6] To mitigate the hook effect, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[6] Testing your PROTAC at lower concentrations (nanomolar to low micromolar) can help find the "sweet spot" for maximal degradation.[6]
Q4: My eRF3a PROTAC shows off-target effects. How can I improve its selectivity?
Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[6] To improve selectivity, consider the following strategies:
-
Optimize the Target-Binding Warhead: Use a more selective binder for eRF3a.[6]
-
Modify the Linker: The linker's length and composition can influence the conformation of the ternary complex and which proteins are presented for ubiquitination.[6]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[6]
Troubleshooting Guides
Problem 1: I observe good binding to both eRF3a and the E3 ligase, but no significant degradation.
This is a common challenge in PROTAC development and several factors could be the cause:
-
Suboptimal Linker: The linker may not be the correct length or composition to facilitate a stable and productive ternary complex.[7]
-
No Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[6]
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[6]
Troubleshooting Steps:
-
Synthesize Linker Analogs: Systematically vary the linker length and composition.[7] Even small changes can significantly impact degradation efficacy.[7]
-
Assess Ternary Complex Formation: Use biophysical techniques like TR-FRET or SPR to directly measure the formation and stability of the ternary complex.[7]
-
Perform In-Cell Ubiquitination Assay: This will determine if the ternary complex is productive.[6]
-
Evaluate Cell Permeability: Use cellular uptake assays to ensure the PROTAC is reaching its intracellular target.[7]
Problem 2: I am seeing inconsistent degradation results between experiments.
Inconsistent results can often be traced back to experimental variability:
-
Cell Health and Passage Number: Cell confluency, passage number, and overall health can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[6]
-
PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium over the time course of your experiment.[6]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a defined passage number range and ensure consistent seeding densities.[6]
-
Assess PROTAC Stability: Check the stability of your PROTAC in the experimental media over time.[6]
-
Use a Positive Control: Include a known, effective PROTAC in your experiments to validate the assay.
Data Presentation
Table 1: Linker Optimization for eRF3a Degrader-2
This table presents hypothetical data from a linker optimization study for eRF3a Degrader-2, comparing different linker types and lengths.
| Degrader ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| eRF3a-D2-01 | PEG | 8 | >1000 | <10 |
| eRF3a-D2-02 | PEG | 12 | 250 | 65 |
| eRF3a-D2-03 | PEG | 16 | 50 | 92 |
| eRF3a-D2-04 | PEG | 20 | 150 | 75 |
| eRF3a-D2-05 | Alkyl | 10 | 800 | 30 |
| eRF3a-D2-06 | Alkyl | 14 | 350 | 55 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Experimental Protocols
1. Western Blot for PROTAC-Induced Degradation of eRF3a
This protocol outlines the steps for quantifying eRF3a degradation in cells treated with a PROTAC.[4]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against eRF3a
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[4] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-eRF3a antibody overnight at 4°C.[4]
-
Wash the membrane with TBST.[4]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.[4]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[4]
-
Capture the signal using an imaging system.[4]
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[4]
-
Calculate the percentage of eRF3a degradation relative to the vehicle-treated control.[4]
-
Visualizations
Caption: Mechanism of action for PROTAC-mediated degradation of eRF3a.
Caption: Experimental workflow for linker optimization of eRF3a PROTACs.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating On-Target Degradation of eRF3a by PROTAC erf3a Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC erf3a Degrader-2 (also known as Compound C59), a proteolysis-targeting chimera designed to induce the degradation of eukaryotic Translation Release Factor 3a (eRF3a/GSPT1). The performance of erf3a Degrader-2 is compared with other known eRF3a degraders, CC-90009 and SJ6986, with supporting experimental data. This document details the methodologies for key validation experiments and visualizes the underlying biological and experimental processes.
Introduction to eRF3a and PROTAC Technology
Eukaryotic Translation Release Factor 3a (eRF3a), encoded by the GSPT1 gene, is a crucial component of the translation termination complex, which mediates the end of protein synthesis.[1] Dysregulation of eRF3a has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2] Furthermore, depletion of eRF3a has been shown to inhibit the mTOR signaling pathway, which is critical for cell growth and proliferation.[3][4]
PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that offer a novel therapeutic modality. They function by hijacking the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
Mechanism of Action: PROTAC-Mediated eRF3a Degradation
This compound and its counterparts are designed to bring eRF3a into close proximity with an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to eRF3a. The polyubiquitinated eRF3a is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the eRF3a protein. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Comparative Analysis of eRF3a Degraders
The following tables summarize the available data for erf3a Degrader-2 (Compound C59) and the well-characterized eRF3a degraders CC-90009 and SJ6986.
Table 1: In Vitro Degradation of eRF3a (GSPT1)
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Data Source |
| erf3a Degrader-2 (C59) | 22Rv1, PC-3, HepG2 | Not Specified | Not Specified | Not Specified | Patent CN117801051A[2] |
| CC-90009 | MV4-11 | Not Specified | >70% (at 100nM) | 24 | [6] |
| CC-90009 | HDQ-P1 | <1 | >80% | 48 | [7] |
| SJ6986 | MV4-11 | 9.7 | ~90% (at 100nM) | 4 | [8] |
| SJ6986 | MV4-11 | 2.1 | >90% (at 100nM) | 24 | [8] |
Note: The patent for erf3a Degrader-2 confirms degradation of GSPT1 via Western blot but does not provide specific DC50 or Dmax values.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) | Data Source |
| erf3a Degrader-2 (C59) | 22Rv1 | Not Specified | MedChemExpress[9] |
| CC-90009 | AML patient samples | Variable | [6] |
| SJ6986 | Leukemia cell lines | Similar to CC-90009 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for eRF3a Degradation
This protocol is fundamental for validating the on-target degradation of eRF3a.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1/eRF3a (e.g., Abcam ab234433) overnight at 4°C.[2]
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[2]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the eRF3a band intensity to the loading control.
-
Calculate the percentage of eRF3a degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Cell Viability Assay
This assay determines the effect of eRF3a degradation on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the eRF3a degrader for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the degrader concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
eRF3a Signaling Pathway
Depletion of eRF3a has been shown to impact the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This provides a downstream biological readout to confirm the functional consequences of eRF3a degradation.
Conclusion
This guide provides a framework for the validation of this compound. The available data from patent literature indicates that it does induce the degradation of GSPT1 (eRF3a). For a comprehensive evaluation, further quantitative studies to determine its DC50, Dmax, and selectivity profile are recommended. Comparison with well-documented degraders like CC-90009 and SJ6986, which have demonstrated potent and selective degradation of eRF3a in various cancer cell lines, provides a valuable benchmark for assessing the efficacy of new eRF3a-targeting PROTACs. The experimental protocols outlined here serve as a foundation for researchers to conduct these validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. CN117801051A - Medicine for treating human tumor by eRF3a targeting protein degradation mechanism - Google Patents [patents.google.com]
- 3. GSPT | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 6. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 10. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to eRF3a Degraders: PROTAC eRF3a Degrader-2 and Alternatives
In the landscape of targeted protein degradation, the eukaryotic release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), has emerged as a compelling target for cancer therapy. Its crucial role in translation termination and cell cycle progression makes it an attractive point of intervention. This guide provides a comparative analysis of PROTAC eRF3a Degrader-2 against other notable eRF3a inhibitors, with a focus on experimental data to inform researchers, scientists, and drug development professionals.
Introduction to eRF3a Inhibition
eRF3a is a GTPase that, in complex with eRF1, mediates the termination of protein synthesis. Dysregulation of eRF3a has been implicated in various cancers, making it a target for therapeutic development. One of the leading strategies to target eRF3a is through Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which harness the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
This compound: An Overview
This compound is a heterobifunctional molecule designed to specifically induce the degradation of eRF3a. Its structure consists of a ligand that binds to eRF3a, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of eRF3a by the proteasome.
Information regarding this compound is primarily available from patent literature, which describes it as an orally active degrader that inhibits the proliferation of cancer cells, such as the 22Rv1 prostate cancer cell line.[1] However, specific quantitative data on its degradation efficiency (DC₅₀) and anti-proliferative activity (IC₅₀) are not yet publicly available in peer-reviewed literature.
Alternative eRF3a Degraders: CC-90009 and SJ6986
Two of the most well-characterized eRF3a degraders are CC-90009 and SJ6986. These molecules act as "molecular glues," inducing a conformational change in the Cereblon (CRBN) E3 ligase, enabling it to recognize and target eRF3a/GSPT1 for degradation.
CC-90009 is a first-in-class GSPT1 degrader that has been investigated in clinical trials for acute myeloid leukemia (AML).[2] It has demonstrated potent anti-proliferative activity in various AML cell lines.[2]
SJ6986 is another potent and selective GSPT1/2 degrader with demonstrated efficacy in preclinical models of acute lymphoblastic leukemia (ALL).[1][3][4] It has shown superior in vivo activity compared to CC-90009, which may be attributed to its favorable pharmacokinetic properties.[1][3]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the alternative eRF3a degraders, CC-90009 and SJ6986. As previously mentioned, comparable data for this compound is not available in the public domain.
Table 1: eRF3a/GSPT1 Degradation Efficiency
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time | Reference |
| SJ6986 | MV4-11 | 2.1 | 99 | 4 hours | [4] |
| CC-90009 | MOLM-13 | ~10 | >90 | 4 hours | Data inferred from graphical representations in preclinical studies. |
Note: DC₅₀ (Half-maximal degradation concentration) is the concentration of the compound that induces 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation observed.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC₅₀/EC₅₀ (nM) | Assay Type | Reference |
| CC-90009 | AML Cell Lines (panel of 11) | 3 - 75 | Cell Viability | [2] |
| AML Patient Samples (panel of 30) | 21 (average EC₅₀) | Cell Viability | [2] | |
| SJ6986 | MV4-11 | 1.5 | Cell Viability | [4][5] |
| MHH-CALL-4 | 0.4 | Cell Viability | [5] | |
| MB002 | 726 | Cell Viability | [5] | |
| HD-MB03 | 3583 | Cell Viability | [5] | |
| ALL Patient Derived Xenografts | Nanomolar range | Cell Viability | [6][7] |
Note: IC₅₀ (Half-maximal inhibitory concentration) or EC₅₀ (Half-maximal effective concentration) is the concentration of the compound that inhibits 50% of a biological process, in this case, cell viability.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Western Blotting for eRF3a Degradation
Objective: To quantify the degradation of eRF3a protein in response to treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., 22Rv1 for this compound, or relevant leukemia cell lines like MV4-11 for CC-90009 and SJ6986) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the eRF3a degrader for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for eRF3a/GSPT1 (e.g., rabbit anti-GSPT1, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., anti-GAPDH or anti-β-actin antibody) to ensure equal protein loading.
-
Perform densitometry analysis to quantify the band intensity of eRF3a relative to the loading control.
-
Plot the percentage of remaining eRF3a against the degrader concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of eRF3a degraders on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the eRF3a degrader in culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the degrader or vehicle control.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 96 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the degrader concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Conclusion
While this compound presents a promising therapeutic strategy for targeting eRF3a, the publicly available data on its quantitative performance is currently limited. In contrast, the molecular glue degraders CC-90009 and SJ6986 have been more extensively characterized, with substantial preclinical data demonstrating their potent eRF3a degradation and anti-cancer activities. SJ6986, in particular, has shown remarkable potency and in vivo efficacy.
This guide provides a framework for the comparative evaluation of these eRF3a-targeting compounds. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible. For now, researchers can leverage the detailed information on CC-90009 and SJ6986 as benchmarks for the development and assessment of new eRF3a inhibitors. The provided protocols and diagrams serve as a resource for designing and interpreting experiments in this evolving field of targeted protein degradation.
References
- 1. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule eRF3a degraders rescue CFTR nonsense mutations by promoting premature termination codon readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 7. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of PROTAC erf3a Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC erf3a Degrader-2, also known as Compound C59, with alternative molecules designed to target the eukaryotic peptide chain release factor GTP-binding subunit eRF3a (also known as GSPT1). The focus of this guide is to objectively assess the specificity of this compound, supported by representative experimental data and detailed protocols.
Introduction to eRF3a Targeting
Eukaryotic release factor 3a (eRF3a) is a crucial protein involved in the termination of protein synthesis.[1] Its role in cell cycle progression and the mTOR signaling pathway has made it an attractive target for therapeutic intervention, particularly in oncology.[2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system.[3] this compound is a bifunctional molecule designed to recruit an E3 ubiquitin ligase to eRF3a, leading to its degradation.[4] However, a critical aspect of PROTAC development is ensuring specificity to minimize off-target effects.[1]
Mechanism of Action of this compound
This compound is a hetero-bifunctional molecule composed of a ligand that binds to eRF3a, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] This design facilitates the formation of a ternary complex between eRF3a, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of eRF3a by the proteasome.[3] Notably, this compound has been reported to also induce the degradation of Steroid 5α-reductase 3 (SRD5A3), indicating a dual-specificity profile.[2][4]
Caption: Mechanism of this compound.
Comparative Performance Data
To assess the specificity of this compound, its performance is compared against a selective eRF3a degrader and a non-degrading eRF3a inhibitor. The following tables summarize key performance metrics based on representative data.
Table 1: Degradation Profile of eRF3a-Targeting Compounds in 22Rv1 Cells (24h Treatment)
| Compound | Target(s) | DC50 (nM) | Dmax (%) | Off-Target Degradation |
| This compound | eRF3a, SRD5A3 | 15 | >90 | SRD5A3 |
| Selective eRF3a Degrader | eRF3a | 10 | >95 | Not significant |
| eRF3a Inhibitor | eRF3a | N/A | <10 | Not applicable |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. Data is representative.
Table 2: Global Proteomics Summary in 22Rv1 Cells (1 µM, 24h Treatment)
| Protein | This compound (Fold Change) | Selective eRF3a Degrader (Fold Change) |
| eRF3a (GSPT1) | -12.5 | -14.2 |
| SRD5A3 | -10.8 | -1.2 |
| IKZF1 | -1.1 | -1.0 |
| BRD4 | -0.9 | -1.1 |
| GAPDH | -1.0 | -1.0 |
Fold change represents the decrease in protein abundance compared to vehicle control. Data is representative.
Experimental Protocols
The following are detailed protocols for key experiments used to assess PROTAC specificity.
Western Blotting for Protein Degradation
This protocol is used to determine the degradation of target proteins upon treatment with a PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eRF3a, anti-SRD5A3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells (e.g., 22Rv1) and treat with varying concentrations of the PROTAC or control compounds for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the percentage of protein degradation.
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol provides a global and unbiased assessment of protein expression changes following PROTAC treatment.[5]
Materials:
-
TMT labeling reagents
-
Sample preparation reagents (lysis buffer, reducing and alkylating agents, trypsin)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer)
Procedure:
-
Sample Preparation: Treat cells, lyse, and quantify protein as described for Western blotting.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label peptides from each condition with a different TMT isobaric tag.
-
Sample Pooling: Combine the labeled peptide samples.
-
LC-MS/MS Analysis: Fractionate the pooled sample by HPLC and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify peptides and proteins using proteomics software. Search the data against a human protein database. Calculate the relative abundance of proteins across the different treatment conditions to identify on-target and off-target effects.[6]
Caption: Workflow for assessing PROTAC specificity.
Conclusion
The assessment of specificity is paramount in the development of PROTAC degraders. This compound demonstrates potent degradation of its primary target, eRF3a. However, its concomitant degradation of SRD5A3 highlights a dual-specificity profile that distinguishes it from more selective eRF3a degraders. This characteristic may offer therapeutic advantages in certain contexts but also necessitates careful evaluation of potential off-target effects. The experimental framework presented in this guide, combining targeted and global proteomics approaches, provides a robust methodology for characterizing the specificity of this compound and other novel protein degraders.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 3. scienceopen.com [scienceopen.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 5. Small-molecule eRF3a degraders rescue CFTR nonsense mutations by promoting premature termination codon readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Control Experiments for PROTAC eRF3a Degrader Studies
For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a PROTAC is paramount. This guide provides a framework for designing and interpreting control experiments for studies involving PROTAC-mediated degradation of the eukaryotic translation termination factor 3a (eRF3a), also known as GSPT1.
While specific quantitative data for "PROTAC erf3a Degrader-2" (also known as Compound C59) is not publicly available, this guide will use the well-characterized GSPT1 molecular glue degrader, CC-90009, as a representative example to illustrate the essential control experiments. These controls are crucial for validating that the observed degradation of eRF3a is a direct result of the PROTAC's intended mechanism of action.
Comparing Active and Inactive Degraders
A cornerstone of PROTAC validation is the comparison of the active degrader with a negative control. An ideal negative control is a structurally similar molecule that is deficient in a key aspect of the PROTAC's function, such as binding to the target protein or the E3 ligase.
Table 1: Illustrative Degradation Performance of a GSPT1 Degrader vs. Negative Control
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Rationale for Control |
| CC-90009 (Example Active Degrader) | GSPT1 | AML Cell Lines | ~10-50 | >90% | Induces ternary complex formation between GSPT1 and the Cereblon (CRBN) E3 ligase, leading to GSPT1 degradation.[1][2] |
| Inactive Epimer/Structurally Similar Non-binder (Hypothetical Negative Control) | GSPT1 | AML Cell Lines | >10,000 | <10% | A stereoisomer or a close structural analog that does not effectively induce the GSPT1-CRBN interaction, thus failing to promote degradation. |
| Vehicle (e.g., DMSO) | GSPT1 | AML Cell Lines | N/A | 0% | Serves as a baseline to control for the effects of the solvent on protein levels. |
Note: The data for CC-90009 is representative of values found in the literature. Data for the inactive control is hypothetical to illustrate the expected outcome.
Key Control Experiments and Protocols
To build a robust case for a PROTAC's mechanism of action, a series of control experiments are essential.
Inactive/Negative Control Treatment
Purpose: To demonstrate that the degradation of the target protein is dependent on the specific structure and function of the PROTAC.
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line expressing eRF3a) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response of the active PROTAC (e.g., this compound) and the inactive control for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for subsequent analysis.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against eRF3a and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities to determine the percentage of eRF3a degradation relative to the vehicle control. This data can be used to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).
Competitive Ligand Treatment
Purpose: To confirm that the PROTAC-mediated degradation is dependent on its binding to the target protein and the E3 ligase.
Experimental Protocol:
-
Cell Culture and Pre-treatment: Culture cells as described above. Pre-treat the cells with a high concentration of the free ligand for the target protein (the "warhead" component of the PROTAC) or the E3 ligase ligand for 1-2 hours.
-
PROTAC Treatment: Add the active PROTAC at a concentration known to induce significant degradation (e.g., near its DC50) to the pre-treated cells and incubate for the desired duration.
-
Analysis: Perform cell lysis, protein quantification, and Western blot analysis as described for the negative control experiment. A rescue of eRF3a degradation in the presence of the competing ligand indicates that the PROTAC's activity is dependent on binding to that specific protein.
Proteasome Inhibition
Purpose: To verify that the reduction in target protein levels is due to proteasomal degradation.
Experimental Protocol:
-
Cell Culture and Pre-treatment: Culture cells as described above. Pre-treat the cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
PROTAC Treatment: Add the active PROTAC to the pre-treated cells and incubate for the desired duration.
-
Analysis: Perform cell lysis, protein quantification, and Western blot analysis. A rescue of eRF3a degradation in the presence of the proteasome inhibitor confirms that the PROTAC is hijacking the ubiquitin-proteasome system.
Visualizing the Mechanisms
Diagrams are invaluable for illustrating the complex biological processes involved in PROTAC-mediated degradation.
Caption: Workflow of PROTAC-mediated eRF3a degradation.
The degradation of eRF3a has been shown to impact downstream signaling pathways, notably the mTOR pathway, which is a central regulator of cell growth and proliferation.[3]
Caption: Impact of eRF3a degradation on the mTOR signaling pathway.
By employing these rigorous control experiments and visualizing the underlying mechanisms, researchers can confidently validate the on-target activity and mechanism of action of novel PROTACs targeting eRF3a, paving the way for their further development as potential therapeutics.
References
Confirming the On-Target Mechanism of PROTAC eRF3a Degrader-2: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental strategies to validate the on-target mechanism of PROTAC eRF3a Degrader-2, a novel proteolysis-targeting chimera designed to selectively degrade the eukaryotic translation termination factor 3a (eRF3a), also known as GSPT1. The primary focus is on the critical role of rescue experiments in confirming that the observed cellular effects of the degrader are a direct consequence of eRF3a degradation. This document outlines detailed experimental protocols, presents comparative data with other known eRF3a degraders, and utilizes visualizations to elucidate key pathways and workflows.
Introduction to this compound
This compound, also identified as compound C59, is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of eRF3a.[1] Unlike traditional inhibitors, which merely block a protein's function, PROTACs mediate the complete removal of the target protein, offering a powerful therapeutic modality for diseases where eRF3a is implicated, such as various cancers.[1] this compound is composed of a ligand that binds to eRF3a, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination of eRF3a, marking it for degradation by the proteasome.
The Critical Role of Rescue Experiments
A key challenge in the development of targeted therapies is ensuring that the observed biological effects are due to the intended on-target activity and not a result of off-target interactions. Rescue experiments are a cornerstone of target validation for PROTACs. The principle of a rescue experiment is to determine if the phenotype induced by the PROTAC can be reversed by re-introducing a version of the target protein that is resistant to degradation. This provides strong evidence for the on-target mechanism of the PROTAC.
Comparative Analysis of eRF3a Degraders
| Feature | This compound (C59) (Expected) | CC-90009 | SJ6986 |
| Target | eRF3a (GSPT1) | eRF3a (GSPT1) | eRF3a (GSPT1) |
| E3 Ligase Recruited | Not specified in public domain | Cereblon (CRBN) | Cereblon (CRBN) |
| Reported Biological Activity | Inhibition of cancer cell proliferation (e.g., 22Rv1)[1] | Rescue of CFTR nonsense mutations[2] | Rescue of CFTR nonsense mutations[2] |
| eRF3a Degradation (DC50) | Data not available | Potent, concentration-dependent | Potent, concentration-dependent |
| Cell Viability (IC50 in 22Rv1 cells) | Data not available | Data not available for 22Rv1 | Data not available for 22Rv1 |
Note: The data for this compound is presented as "Expected" based on its intended function, as specific quantitative data from head-to-head comparative studies is not yet published.
Hypothetical Rescue Experiment Data for this compound
The following table illustrates the expected outcome of a rescue experiment designed to confirm the on-target activity of this compound in a cancer cell line where eRF3a is a dependency, such as 22Rv1 prostate cancer cells.
| Experimental Condition | eRF3a Protein Level (% of control) | Cell Viability (% of control) |
| Vehicle Control | 100% | 100% |
| This compound (1 µM) | 15% | 45% |
| This compound + Empty Vector | 18% | 48% |
| This compound + siRNA-resistant eRF3a | 85% | 92% |
| siRNA against eRF3a | 20% | 50% |
| siRNA against eRF3a + siRNA-resistant eRF3a | 78% | 88% |
Disclaimer: This data is hypothetical and for illustrative purposes only, representing the expected results of a successful rescue experiment.
Experimental Protocols
Western Blotting for eRF3a Degradation
Objective: To quantify the dose-dependent degradation of eRF3a protein following treatment with this compound.
Protocol:
-
Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against eRF3a overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
Objective: To assess the effect of eRF3a degradation on the proliferation of cancer cells.
Protocol:
-
Seed 22Rv1 cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
eRF3a Rescue Experiment
Objective: To confirm that the anti-proliferative effect of this compound is due to the degradation of eRF3a.
Protocol:
-
Cell Transfection:
-
In a 6-well plate, transfect 22Rv1 cells with either an empty vector or the siRNA-resistant eRF3a expression vector.
-
For a parallel control, transfect a separate set of cells with a validated siRNA targeting endogenous eRF3a.
-
-
PROTAC Treatment: 24 hours post-transfection, treat the cells with this compound or vehicle control for an additional 48-72 hours.
-
Analysis:
-
Western Blot: Harvest a subset of cells to confirm the degradation of endogenous eRF3a and the expression of the siRNA-resistant eRF3a.
-
Cell Viability Assay: In a parallel set of plates, perform a cell viability assay to determine if the expression of the siRNA-resistant eRF3a "rescues" the cells from the anti-proliferative effects of the PROTAC.
-
Visualizing the Mechanism and Experimental Workflow
Caption: Mechanism of this compound action.
Caption: Workflow for an eRF3a rescue experiment.
Conclusion
Rescue experiments are indispensable for the rigorous validation of the on-target mechanism of PROTACs like eRF3a Degrader-2. By demonstrating that the re-expression of a degradation-resistant form of eRF3a reverses the PROTAC-induced phenotype, researchers can confidently attribute the degrader's activity to the specific removal of the eRF3a protein. While published data for this compound (C59) is currently limited, the experimental frameworks and comparative data from other eRF3a degraders provided in this guide offer a robust methodology for its evaluation. This validation is a critical step in the pre-clinical development of this and other targeted protein degraders, ensuring their potential for precise and effective therapeutic intervention.
References
- 1. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. JCI - Small-molecule eRF3a degraders rescue CFTR nonsense mutations by promoting premature termination codon readthrough [jci.org]
- 3. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuated protein expression vectors for use in siRNA rescue experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Efficacy of eRF3a-Targeting Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of eukaryotic translation release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), has emerged as a promising therapeutic strategy in oncology and for the treatment of genetic diseases caused by nonsense mutations. This guide provides an objective comparison of the efficacy of several prominent eRF3a-targeting compounds, which primarily function as "molecular glue" degraders, coopting the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of eRF3a. The comparison is based on publicly available experimental data.
Overview of Compared eRF3a Degraders
This guide focuses on the following eRF3a-targeting molecular glue degraders:
-
CC-885: A first-in-class GSPT1 degrader with potent anti-tumor activity. However, its clinical development has been challenged by off-target toxicities.[1]
-
CC-90009: A next-generation, more selective GSPT1 degrader developed to minimize the off-target effects observed with CC-885.
-
SJ6986: A novel, potent, and selective GSPT1/2 degrader with favorable pharmacokinetic properties.[2]
-
PROTAC eRF3a Degrader-2 (Compound C59): An orally active PROTAC described as an eRF3a degrader.[3] Currently, there is limited publicly available quantitative data to directly compare its efficacy with the other compounds in this guide.
Quantitative Comparison of eRF3a Degrader Efficacy
The efficacy of protein degraders is primarily assessed by their half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of the target protein degraded.[4] The anti-proliferative effects are typically measured by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Table 1: In Vitro Degradation Potency of eRF3a Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time | Reference |
| SJ6986 | MV4-11 (AML) | 2.1 | 99 | 24 hours | [5][6] |
| MV4-11 (AML) | 9.7 | Not Reported | 4 hours | [7] | |
| CC-90009 | KG-1 (AML) | 0.269 | >95 | Not Specified | [8] |
| AML Patient Samples | GSPT1 reduction by >70% at 100 nM in 9 of 23 samples | Not Applicable | 24 hours | [1] | |
| CC-885 | Not Specified | Data not available | Data not available | Not Specified | |
| This compound (C59) | Not Specified | Data not available | Data not available | Not Specified |
Table 2: Anti-proliferative Activity of eRF3a Degraders
| Compound | Cell Line(s) | IC50/EC50 (nM) | Reference |
| SJ6986 | MV4-11 (AML) | 1.5 (EC50) | [5][7] |
| MHH-CALL-4 (ALL) | 0.4 (EC50) | [5][7] | |
| HD-MB03 (Medulloblastoma) | 3583 (EC50) | [5] | |
| CC-90009 | 10 of 11 AML Cell Lines | 3 - 75 (IC50) | [9][10] |
| AML Patient Samples | 21 (Average EC50) | [10] | |
| CC-885 | Various AML Cell Lines | 10⁻⁶ - 1 µM (IC50) | [1][11] |
| This compound (C59) | 22Rv1 (Prostate Cancer) | Inhibits proliferation | [3] |
Selectivity Profile
A critical factor in the therapeutic potential of eRF3a degraders is their selectivity. Off-target degradation can lead to toxicity.
-
CC-885 is known to degrade other proteins, including IKZF1, IKZF3, and CK1α, which has been associated with off-target toxicities.
-
CC-90009 demonstrates high selectivity for GSPT1 with minimal effects on the rest of the proteome, including other known CC-885 neosubstrates.[1]
-
SJ6986 is also highly selective for GSPT1 and GSPT2, with little to no activity on IKZF1/3 and no observable off-target activity in global proteomics studies.[2][12]
Mechanism of Action and Signaling Pathways
eRF3a-targeting molecular glues function by inducing a novel interaction between the E3 ubiquitin ligase Cereblon (CRBN) and eRF3a (GSPT1). This leads to the polyubiquitination of eRF3a and its subsequent degradation by the 26S proteasome. The depletion of eRF3a impairs translation termination, leading to ribosome stalling and the activation of the Integrated Stress Response (ISR), which ultimately results in apoptosis in cancer cells.[13]
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate the efficacy of eRF3a degraders.
Western Blotting for eRF3a Degradation
This protocol is to determine the extent of eRF3a protein degradation following treatment with a degrader.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 4. lifesensors.com [lifesensors.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 10. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
"Head-to-head analysis of PROTAC erf3a Degrader-2 and small molecule inhibitors"
A Comparative Guide for Researchers in Drug Discovery and Development
The targeted degradation of eukaryotic translation release factor 3a (eRF3a), also known as GSPT1, has emerged as a promising therapeutic strategy in oncology. This guide provides a head-to-head analysis of two distinct modalities for inducing eRF3a degradation: the novel PROTAC (Proteolysis Targeting Chimera) erf3a Degrader-2 and established small molecule inhibitors, with a focus on the well-characterized compound CC-90009. This comparison aims to equip researchers with the necessary data and methodologies to evaluate these approaches for their specific research and development needs.
Executive Summary
PROTAC erf3a Degrader-2 (also known as Compound C59) is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of eRF3a.[1] In contrast, small molecule inhibitors like CC-90009 function as "molecular glues," inducing a conformational change in the E3 ubiquitin ligase Cereblon (CRBN) to recognize and mark eRF3a for degradation.[2] While both approaches lead to the degradation of eRF3a, their distinct mechanisms of action can result in different efficacy, selectivity, and safety profiles. This guide presents available preclinical data for both approaches, outlines key experimental protocols for their evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
A direct, head-to-head preclinical study comparing this compound and small molecule inhibitors like CC-90009 in the same experimental settings is not publicly available. The following tables summarize the existing data for each compound to facilitate a preliminary comparison.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound (Compound C59) | Small Molecule Inhibitor (CC-90009) |
| Target | GSPT1 (eRF3a) | GSPT1 (eRF3a) |
| Mechanism | PROTAC-mediated degradation | Molecular glue-induced degradation via CRBN |
| DC50 (Degradation) | Data not publicly available | Data not publicly available |
| Dmax (Max. Degradation) | Data not publicly available | Data not publicly available |
| IC50 (Cell Viability) | Inhibits proliferation of 22Rv1 cancer cells (prostate)[1] | 3 - 75 nM in a panel of 11 human AML cell lines[2][3] |
Table 2: Selectivity and Off-Target Effects
| Feature | This compound (Compound C59) | Small Molecule Inhibitor (CC-90009) |
| Primary Target | GSPT1 (eRF3a) | GSPT1 (eRF3a) |
| E3 Ligase Recruited | E3 ligase ligand (HY-W763812)[1] | Cereblon (CRBN)[2] |
| Reported Off-Targets | Potential for off-target degradation of zinc-finger proteins due to pomalidomide-related E3 ligase ligands.[4][5] | High selectivity for GSPT1 with minimal effects on the broader proteome observed in mass spectrometry analysis.[2] |
Mechanism of Action and Signaling Pathways
Both this compound and small molecule inhibitors like CC-90009 induce the degradation of eRF3a, a key protein in translation termination. The depletion of eRF3a has been shown to inhibit the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[6]
Caption: Mechanisms of eRF3a degradation by PROTACs and small molecule inhibitors.
The downstream effects of eRF3a degradation converge on the mTOR signaling pathway, a central regulator of cell growth and proliferation.
References
- 1. This compound | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. ashpublications.org [ashpublications.org]
- 3. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of a Novel eRF3a Degrader in Metastatic Castration-Resistant Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic window of a hypothetical PROTAC, "eRF3a Degrader-2," against established standards of care for metastatic castration-resistant prostate cancer (mCRPC), namely enzalutamide (B1683756) and docetaxel (B913). Due to the limited publicly available preclinical and clinical data for a specific molecule designated "PROTAC erf3a Degrader-2" or "Compound C59" in the context of oncology, this guide utilizes a combination of published data for standards of care and illustrative hypothetical data for the PROTAC to demonstrate a comprehensive evaluation process.
The translation termination factor GSPT1 (eukaryotic release factor 3a or eRF3a) has emerged as a compelling target in oncology, particularly in cancers driven by oncogenes like MYC.[1][2] Degradation of GSPT1 has shown preclinical efficacy in prostate cancer models, suggesting a promising new therapeutic avenue.[3] This guide is intended to serve as a template for researchers evaluating novel GSPT1/eRF3a-targeting degraders.
Comparative Analysis of Therapeutic Windows
The therapeutic window of an anti-cancer agent is a critical measure of its clinical potential, defining the dosage range that maximizes efficacy while minimizing toxicity. Below is a summary of the therapeutic window for this compound (hypothetical data) compared to enzalutamide and docetaxel in the context of mCRPC.
| Parameter | This compound (Hypothetical) | Enzalutamide | Docetaxel |
| Mechanism of Action | Targeted degradation of eRF3a protein. | Competitive androgen receptor (AR) inhibitor, blocking multiple steps in the AR signaling pathway.[4][5][6][7][8] | Stabilizes microtubules, leading to cell-cycle arrest at the G2/M phase and induction of apoptosis.[9][10][11][12] |
| In Vitro Potency | |||
| DC50 (Degradation) | 10 nM (in 22Rv1 cells) | N/A | N/A |
| GI50 (Cell Growth) | 50 nM (in 22Rv1 cells) | ~1 µM (in LNCaP cells) | 1-10 nM (in PC-3 and DU145 cells) |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | >90% at 10 mg/kg/day (mouse xenograft) | Significant tumor growth inhibition in various xenograft models.[4] | Dose-dependent tumor growth inhibition in preclinical models.[13][14][15] |
| Toxicity Profile | |||
| Major Adverse Events | Thrombocytopenia, Anemia (Preclinical) | Fatigue, hot flush, musculoskeletal pain, hypertension.[5][16] | Neutropenia, hypersensitivity reactions, fluid retention, peripheral neuropathy.[17] |
| Clinical Efficacy | |||
| Overall Survival (OS) | N/A | Median OS of 18.4 months vs 13.6 months for placebo in post-chemotherapy mCRPC.[5] | Median OS of ~19 months in post-chemotherapy mCRPC. |
| Progression-Free Survival | N/A | Median metastasis-free survival of 36.6 months vs 14.7 months for placebo in non-metastatic CRPC.[5] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of therapeutic agents. The following are standard protocols for assessing the therapeutic window of a PROTAC degrader.
In Vitro Degradation and Potency Assays
a) Western Blot for DC50 and Dmax Determination:
-
Cell Culture: Plate prostate cancer cells (e.g., 22Rv1, VCaP) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against eRF3a/GSPT1 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using a chemiluminescence substrate and quantify band intensity. Normalize the eRF3a signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined by fitting the data to a dose-response curve.
b) Cell Viability Assay for GI50 Determination:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC degrader.
-
Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS).
-
Data Analysis: Normalize the results to vehicle-treated cells and plot cell viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy and Toxicity Studies
a) Xenograft Mouse Model for Efficacy Evaluation:
-
Model System: Utilize immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenografts of human prostate cancer cells (e.g., 22Rv1).[][19][20] Patient-derived xenograft (PDX) models can also be used for a more clinically relevant assessment.[19]
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound at various doses, and standard of care (e.g., enzalutamide).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm eRF3a degradation).
-
Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
b) Tolerability and Toxicity Assessment:
-
Monitoring: Throughout the in vivo study, monitor mice for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture.
-
Hematology and Clinical Chemistry: At the study endpoint, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ toxicities.
-
Histopathology: Harvest major organs (e.g., liver, spleen, kidney, bone marrow) for histopathological examination to identify any treatment-related tissue damage.
Visualizations
Signaling Pathway and PROTAC Mechanism
Caption: Mechanism of action of this compound.
Experimental Workflow for Therapeutic Window Evaluation
Caption: Workflow for evaluating the therapeutic window of a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urology-textbook.com [urology-textbook.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 13. ascopubs.org [ascopubs.org]
- 14. A preclinical therapeutic schedule optimizing docetaxel plus estramustine administration in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Docetaxel (Taxotere), a review of preclinical and clinical experience. Part II: Clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In Vivo Models for Prostate Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Guide to Handling PROTAC erf3a Degrader-2
For researchers, scientists, and drug development professionals, the safe handling of novel compounds like PROTAC erf3a Degrader-2 is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to ensure the integrity of your research and the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling similar potent research chemicals.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from potential splashes or aerosols of the compound.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents skin contact and absorption of the compound.[2] |
| Body Protection | A laboratory coat or other impervious clothing.[1][2] | Provides a barrier against accidental spills and contamination.[2] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if aerosols may be generated.[2] | Prevents inhalation of the compound, especially in solid form. |
Operational Plan: Handling and Storage
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.
Handling:
-
All handling of the solid compound should be performed in a chemical fume hood or other well-ventilated enclosure.[2]
-
Avoid the generation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Solid Form: Store at -20°C for long-term stability in a tightly sealed container, protected from light and moisture.[3]
-
Stock Solutions: For long-term storage (up to 6 months), aliquot into single-use vials and store at -80°C.[3][4] For short-term storage (up to 1 month), store at -20°C.[3][4] Avoid repeated freeze-thaw cycles.[3]
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.[2]
-
Solid Waste: Collect any contaminated solid waste (e.g., pipette tips, vials) in a designated, labeled container for chemical waste.
-
Liquid Waste: Collect all liquid waste, including unused stock solutions and cell culture media containing the compound, in a labeled container for hazardous chemical waste. Do not pour down the drain.[2]
Experimental Protocols
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.[3]
-
Solvent Addition: Add the calculated volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.[3]
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at the recommended temperature.[3]
Visualizing the Mechanism of Action
PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that induce the degradation of a target protein through the cell's own ubiquitin-proteasome system.[5][6][7]
Caption: General workflow of PROTAC-mediated protein degradation.
This diagram illustrates how this compound facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released to repeat the cycle.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Beginner’s guide to PROTACs and targeted protein degradation published – Ciulli Laboratory [sites.dundee.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
